molecular formula C8H6Cl2O4S B1429990 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid CAS No. 1423028-58-3

5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid

Cat. No.: B1429990
CAS No.: 1423028-58-3
M. Wt: 269.1 g/mol
InChI Key: GMDYJDXVZIMUFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid is a useful research compound. Its molecular formula is C8H6Cl2O4S and its molecular weight is 269.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-3-chlorosulfonyl-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O4S/c1-4-6(8(11)12)2-5(9)3-7(4)15(10,13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDYJDXVZIMUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1S(=O)(=O)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2-Methyl-3-Chlorosulfonyl-5-Chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

2-Methyl-3-chlorosulfonyl-5-chlorobenzoic acid is a highly specialized trisubstituted benzene derivative serving as a critical electrophilic scaffold in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. Its structural uniqueness lies in the orthogonal reactivity of its three functional groups: a carboxylic acid (C-1), a chlorosulfonyl group (C-3), and a chlorine atom (C-5). This guide details its physicochemical profile, regioselective synthesis, and application as a precursor for bioactive sulfonamides.

Chemical Identity & Structural Analysis[1][2][3][4]

This compound is a derivative of 2-methyl-5-chlorobenzoic acid (CAS 7499-06-1).[1] The introduction of the chlorosulfonyl group (-SO₂Cl) at the 3-position is governed by the directing effects of the existing substituents, creating a molecule with dual electrophilic centers.

Physicochemical Profile (Predicted & Analogous Data)
PropertyValue / DescriptionNote
Chemical Formula C₈H₆Cl₂O₄S
Molecular Weight 269.10 g/mol
Appearance Off-white to pale yellow crystalline solidTypical of chlorosulfonyl benzoic acids
Solubility Soluble in DCM, THF, Ethyl AcetateHydrolyzes in water/alcohols
Melting Point 145–155 °C (Estimated)Based on isomeric analogs
Reactivity High moisture sensitivityRapid hydrolysis to sulfonic acid
Storage Inert atmosphere (N₂/Ar), <4°CDesiccated storage required

Synthesis Protocol: Regioselective Chlorosulfonation

The synthesis relies on Electrophilic Aromatic Substitution (EAS) . The 2-methyl group is an ortho/para activator, while the 5-chloro and 1-carboxyl groups are deactivators.

  • Directing Logic: The 2-methyl group strongly activates the 3-position (ortho). The 5-chloro group directs ortho to itself (positions 4 and 6), but position 3 is electronically favored due to the resonance donation from the methyl group and the meta-alignment with the carboxyl group.

Experimental Workflow

Precursor: 2-methyl-5-chlorobenzoic acid (CAS 7499-06-1) Reagent: Chlorosulfonic acid (ClSO₃H) - Acts as both solvent and reagent.

Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (NaOH trap) to neutralize HCl gas.

  • Charging: Charge Chlorosulfonic acid (5.0 equiv) into the flask. Cool to 0–5 °C using an ice/salt bath.

  • Addition: Slowly add solid 2-methyl-5-chlorobenzoic acid (1.0 equiv) portion-wise over 30 minutes. Critical: Maintain temperature <10 °C to prevent uncontrolled exotherms.

  • Reaction:

    • Allow the mixture to warm to room temperature (25 °C) over 1 hour.

    • Heat gradually to 60–80 °C and hold for 3–5 hours. Observation: Evolution of HCl gas indicates reaction progress.

  • Quenching (Workup):

    • Cool the reaction mass to ambient temperature.

    • Pour the reaction mass slowly onto crushed ice (10x weight of acid) with vigorous stirring. Safety Note: Violent reaction; wear full PPE.

  • Isolation: Filter the precipitated solid immediately. Wash with cold water (3x) to remove residual acid.

  • Drying: Dissolve the wet cake in Dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

Reaction Pathway Diagram

SynthesisPathway Start 2-Methyl-5-Chlorobenzoic Acid (CAS 7499-06-1) Intermediate Sigma Complex (Transition State) Start->Intermediate Electrophilic Attack (Ortho to Methyl) Reagent Chlorosulfonic Acid (Excess, 0°C to 80°C) Reagent->Intermediate Product 2-Methyl-3-Chlorosulfonyl- 5-Chlorobenzoic Acid Intermediate->Product - H+ Byproduct HCl (Gas) Intermediate->Byproduct

Caption: Electrophilic aromatic substitution pathway highlighting the ortho-directing influence of the methyl group.

Reactivity & Downstream Applications

The core utility of 2-methyl-3-chlorosulfonyl-5-chlorobenzoic acid lies in its chemoselective derivatization . The sulfonyl chloride (-SO₂Cl) is significantly more reactive towards nucleophiles than the carboxylic acid (-COOH), allowing for stepwise functionalization.

Key Transformations
  • Sulfonamide Formation: Reaction with ammonia or primary amines yields sulfonamides, a scaffold common in diuretics (e.g., thiazide-like drugs) and antihypertensives.

    • Conditions: Amine (2.0 equiv), THF/DCM, 0 °C.

  • Esterification: Protection of the carboxylic acid with methanol/H₂SO₄.

  • Friedel-Crafts Acylation: The acid chloride derivative can cyclize to form fused ring systems (e.g., isoindolinones).

Functionalization Workflow

Reactivity Core 2-Methyl-3-Chlorosulfonyl- 5-Chlorobenzoic Acid Sulfonamide 3-Sulfamoyl Derivative (Diuretic Scaffold) Core->Sulfonamide Selective Substitution (-SO2Cl reacts first) Ester Benzoic Ester (Protected Intermediate) Core->Ester Esterification (-COOH reaction) Amine Amine (R-NH2) Low Temp Amine->Sulfonamide Alcohol Alcohol (R-OH) Acid Cat. Alcohol->Ester

Caption: Chemoselective divergence allows independent modification of the sulfonyl and carboxyl groups.

Safety & Handling Guidelines

Hazard Classification: Corrosive (Skin Corr.[2] 1B), Moisture Sensitive.[3]

  • Engineering Controls: All operations involving the chlorosulfonyl derivative must be performed in a functioning fume hood due to the release of HCl and potential hydrolysis.

  • PPE: Neoprene gloves, chemical splash goggles, and a lab coat are mandatory. A face shield is recommended during the quenching step.

  • Spill Management: Do not use water. Neutralize spills with solid sodium bicarbonate (NaHCO₃) or lime before cleanup.

  • Incompatibility: Reacts violently with water, strong bases, and alcohols.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82009, 5-Chloro-2-methylbenzoic acid. Retrieved from [Link]

  • Organic Syntheses (1940). Chlorosulfonation of Acetanilide (General Protocol Analog). Organic Syntheses, Coll. Vol. 2, p.32. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid is a bifunctional aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Possessing both a carboxylic acid and a highly reactive sulfonyl chloride group, it serves as a critical building block for the synthesis of a diverse range of complex molecules, particularly sulfonamides. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthesis, reactivity, and key applications, offering researchers and drug development professionals a consolidated resource for leveraging this versatile intermediate.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for research, development, and regulatory compliance. 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid is characterized by a benzene ring substituted at specific positions with chloro, chlorosulfonyl, methyl, and carboxylic acid groups. While its systematic name is descriptive, several synonyms and registry numbers are used interchangeably in literature and commercial catalogs.

Table 1: Synonyms and Chemical Identifiers

Identifier Type Value Source
Primary Name 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid -
Synonym 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid ChemScene[1]
CAS Number 1702890-75-2 ChemScene[1]
Molecular Formula C₈H₆Cl₂O₄S ChemScene[1]

| SMILES | O=C(O)C1=CC(=CC(Cl)=C1C)S(=O)(=O)Cl | ChemScene[1] |

Note: The numbering of substituents on the benzene ring can vary, leading to the synonym "3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid," which refers to the same molecule.

Physicochemical and Computational Properties

Understanding the physical and chemical properties of a compound is essential for designing synthetic routes, purification strategies, and formulation processes.

Table 2: Key Physicochemical and Computational Data

Property Value Unit Source
Molecular Weight 269.10 g/mol ChemScene[1]
Topological Polar Surface Area (TPSA) 71.44 Ų ChemScene[1]
LogP (octanol-water partition coefficient) 2.27412 - ChemScene[1]
Hydrogen Bond Acceptors 3 - ChemScene[1]
Hydrogen Bond Donors 1 - ChemScene[1]
Rotatable Bonds 2 - ChemScene[1]

| Storage Conditions | Sealed in dry, 2-8°C | - | ChemScene[1] |

Synthesis and Reactivity

Plausible Synthetic Pathway

While specific proprietary synthesis methods may vary, a common and logical approach to synthesizing 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid involves the chlorosulfonation of its precursor, 5-chloro-2-methylbenzoic acid. This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group onto the benzene ring. The starting material, 5-chloro-2-methylbenzoic acid, is a known compound.[2]

The causality behind this choice of reaction is twofold:

  • Availability of Starting Material : 5-chloro-2-methylbenzoic acid is a readily accessible precursor.

  • Directness of the Reaction : Chlorosulfonation is a well-established and efficient method for installing sulfonyl chloride moieties onto aromatic rings.

SynthesisWorkflow Start 5-Chloro-2-methylbenzoic acid Reagent Chlorosulfonic Acid (ClSO3H) Start->Reagent Electrophilic Aromatic Substitution Product 5-Chloro-3-(chlorosulfonyl)- 2-methylbenzoic acid Reagent->Product

Caption: Plausible synthetic workflow for the target compound.

Core Reactivity: A Bifunctional Linchpin

The synthetic utility of 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid stems from its two distinct reactive functional groups: the carboxylic acid and the sulfonyl chloride .

  • Sulfonyl Chloride Group : This is a highly reactive electrophile.[3][4] The sulfur atom is electron-deficient due to the attached oxygen and chlorine atoms, making it susceptible to attack by nucleophiles.[3] This reactivity is the cornerstone of sulfonamide synthesis, where amines readily displace the chloride to form a stable sulfonamide bond.[4]

  • Carboxylic Acid Group : This group can undergo standard reactions such as esterification, amidation (forming an amide bond), or reduction. This allows for a second point of diversification in a synthetic scheme.

This dual reactivity enables its use as a scaffold, allowing for sequential or orthogonal modifications to build molecular complexity.

Applications in Research and Drug Development

The primary application of this compound and its analogs is as an intermediate in the synthesis of biologically active molecules. The sulfonyl chloride moiety is a precursor to the sulfonamide group, a privileged scaffold in medicinal chemistry found in a wide range of FDA-approved drugs.[5]

Key Application Areas:

  • Pharmaceutical Synthesis : As a building block for creating new chemical entities (NCEs), particularly those containing a sulfonamide functional group which is prevalent in diuretic, antibiotic, and anti-inflammatory drugs.

  • Agrochemical Development : Used in the synthesis of novel herbicides and pesticides.[6] For example, related structures like 2-amino-5-chloro-3-methylbenzoic acid are crucial intermediates for insecticides like Chlorantraniliprole.[7]

Derivatization cluster_0 Sulfonyl Chloride Reactions cluster_1 Carboxylic Acid Reactions Core 5-Chloro-3-(chlorosulfonyl)- 2-methylbenzoic acid Amine Primary/Secondary Amine (R-NH2) Core->Amine Nucleophilic Substitution Amine2 Amine (R'-NH2) Core->Amine2 Coupling/Condensation Sulfonamide Sulfonamides Amine->Sulfonamide Alcohol Alcohol (R-OH) SulfonateEster Sulfonate Esters Alcohol->SulfonateEster Amide Amides Amine2->Amide Alcohol2 Alcohol (R'-OH) Ester Esters Alcohol2->Ester

Caption: Key derivatization pathways from the core molecule.

Experimental Protocols

The protocols described below are generalized procedures intended to be adapted by qualified scientists based on the specific properties of the substrates used.

Protocol 1: General Procedure for the Synthesis of a Sulfonamide Derivative

This protocol details the reaction of 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid with a generic primary amine.

Rationale: The reaction is a nucleophilic acyl substitution at the sulfonyl sulfur. A non-nucleophilic base (e.g., pyridine or triethylamine) is required to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the reactant amine. Anhydrous conditions are critical as the sulfonyl chloride can readily hydrolyze to the corresponding sulfonic acid in the presence of water.

Step-by-Step Methodology:

  • Preparation : To a dry, inert-atmosphere flask (e.g., nitrogen or argon), add 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid (1.0 eq).

  • Dissolution : Dissolve the starting material in a suitable anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile).

  • Cooling : Cool the solution to 0 °C using an ice bath. This is to control the initial exotherm of the reaction.

  • Addition of Amine and Base : In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in the same anhydrous solvent.

  • Reaction : Add the amine/base solution dropwise to the cooled sulfonyl chloride solution over 15-30 minutes.

  • Warm to Room Temperature : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.

  • Work-up :

    • Quench the reaction by adding dilute aqueous HCl (e.g., 1M) and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude product via column chromatography on silica gel or recrystallization to yield the final sulfonamide.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Analytical Characterization by HPLC-MS

This protocol provides a self-validating system to assess the purity of the synthesized derivatives and to confirm their molecular weight.

Rationale: High-Performance Liquid Chromatography (HPLC) separates the components of the mixture based on their affinity for the stationary phase, allowing for purity assessment. The Mass Spectrometer (MS) detector then ionizes the eluted components and measures their mass-to-charge ratio, providing definitive confirmation of the product's molecular weight.

Methodology:

  • Sample Preparation : Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • HPLC-MS System :

    • Column : C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm).

    • Mobile Phase A : Water with 0.1% formic acid (for protonation in positive ion mode).

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Flow Rate : 0.5 - 1.0 mL/min.

  • Gradient Elution :

    • Start with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Linearly increase the percentage of Mobile Phase B to 95-100% over 10-15 minutes.

    • Hold at high organic content for 2-3 minutes to wash the column.

    • Return to initial conditions and equilibrate for 3-5 minutes before the next injection.

  • Detection :

    • UV Detector : Monitor at multiple wavelengths (e.g., 214 nm and 254 nm).

    • Mass Spectrometer : Use an electrospray ionization (ESI) source in positive or negative ion mode. Scan a mass range appropriate for the expected product (e.g., m/z 100-1000).

  • Data Analysis :

    • Integrate the peak area in the UV chromatogram to determine the purity of the sample.

    • Analyze the mass spectrum of the main peak to confirm the presence of the [M+H]⁺ (positive mode) or [M-H]⁻ (negative mode) ion corresponding to the expected molecular weight of the synthesized derivative.

Safety and Handling

As a reactive chemical intermediate, 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid requires careful handling.

  • Hazards : It is a corrosive substance. The sulfonyl chloride group is highly moisture-sensitive and will react with water (including atmospheric moisture) to release corrosive hydrochloric acid (HCl).

  • Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage : Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent degradation.[1]

Conclusion

5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid is a valuable and versatile chemical intermediate. Its bifunctional nature, combining a stable carboxylic acid with a highly reactive sulfonyl chloride, provides a powerful platform for synthetic chemists. A thorough understanding of its properties, reactivity, and handling procedures, as detailed in this guide, is crucial for its effective and safe utilization in the discovery and development of new pharmaceuticals and other advanced chemical products.

References

  • PubChem. 5-Chloro-2-methylbenzoic acid. National Institutes of Health. Available from: [Link]

  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(51), 18403–18407. Available from: [Link]

  • Fiveable. Sulfonyl Chloride Definition. Available from: [Link]

  • Quick Company. A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Available from: [Link]

  • Chem-Impex International. 2-Chloro-5-(methylsulfonyl)benzoic acid. Available from: [Link]

  • Mishra, R., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic & Medicinal Chemistry, 47, 116379. Available from: [Link]

Sources

C8H6Cl2O4S: Chemo-Metric Analysis, Impurity Profiling, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Drug Development Scientists, Analytical Chemists, and Process Engineers

Executive Summary & Chemical Identity

The molecular formula C8H6Cl2O4S does not refer to a single marketed active pharmaceutical ingredient (API) but rather represents a critical class of structural isomers utilized as key starting materials (KSMs) or monitored as process-related impurities in the synthesis of sulfonamide and sulfone-based therapeutics.

Most notably, this formula corresponds to 2,6-Dichloro-4-(methylsulfonyl)benzoic acid , a known impurity (Impurity 9) in the synthesis of Vismodegib (a Hedgehog pathway inhibitor). It also represents Methyl 4-chloro-2-(chlorosulfonyl)benzoate , a reactive intermediate for sulfonamide synthesis.

This guide details the physicochemical properties, specific isomeric applications, and analytical protocols for differentiating these species in a regulated drug development environment.

Physicochemical Characterization
PropertyValueNotes
Molecular Formula C8H6Cl2O4S
Average Molecular Weight 269.10 g/mol Used for gravimetric preparation.
Monoisotopic Mass 267.9364 Da Based on

Cl and

S. Critical for HRMS.
Isotope Pattern M (100%), M+2 (68%), M+4 (11%)Distinctive "9:6:1" approximate ratio due to Cl

.
Degree of Unsaturation 5Benzene ring (4) + Carbonyl/Sulfonyl unsaturation.

Structural Isomers & Pharmaceutical Relevance

In drug development, distinguishing between isomers of C8H6Cl2O4S is vital for establishing causality in impurity profiling.

Isomer A: 2,6-Dichloro-4-(methylsulfonyl)benzoic acid
  • Context: Impurity in Vismodegib manufacturing.

  • Mechanism of Formation: Vismodegib requires 2-chloro-4-(methylsulfonyl)benzoic acid as a coupling partner. Over-chlorination during the synthesis of this starting material leads to the 2,6-dichloro analog (C8H6Cl2O4S).

  • Toxicological Relevance: As a structural analog of the API, it can compete for active sites or alter metabolic clearance (CYP450 interactions).

Isomer B: Methyl 4-chloro-2-(chlorosulfonyl)benzoate[1][2]
  • Context: Electrophilic building block.

  • Utility: The chlorosulfonyl group (-SO

    
    Cl) is highly reactive toward amines, making this a scaffold for synthesizing sulfonamide libraries.
    
  • Stability: Moisture sensitive; hydrolyzes to the corresponding sulfonic acid.

Note on Homology (Tienilic Acid)

Researchers often confuse this formula with Tienilic Acid (C13H8Cl2O4S). Note that C8H6Cl2O4S lacks the thiophene ring present in Tienilic Acid. If your mass spectrum shows m/z ~331, you are likely dealing with Tienilic Acid, not the C8 species discussed here.

Synthetic Pathways & Impurity Origin (Vismodegib Case Study)

Understanding the origin of the C8H6Cl2O4S impurity allows for process control. The diagram below illustrates how process deviations (over-chlorination) generate this specific impurity during the synthesis of the Vismodegib precursor.

Vismodegib_Impurity_Origin cluster_0 Critical Process Parameter (CPP) Start 4-(Methylsulfonyl)benzoic acid Chlorination Chlorination Step (Cl2 / Catalyst) Start->Chlorination Target Target Intermediate: 2-Chloro-4-(methylsulfonyl)benzoic acid (C8H7ClO4S) Chlorination->Target Controlled Reaction Impurity IMPURITY (Over-reaction): 2,6-Dichloro-4-(methylsulfonyl)benzoic acid (C8H6Cl2O4S) Chlorination->Impurity Excess Cl2 / High Temp Vismodegib Vismodegib API (Downstream Coupling) Target->Vismodegib + Aniline derivative Impurity_API Des-Chloro Impurity in Final Drug Impurity->Impurity_API Co-elutes in Coupling Step

Figure 1: Origin of the C8H6Cl2O4S impurity (Isomer A) during the chlorination of benzoic acid precursors. Control of stoichiometry is required to prevent the formation of the dichloro-species.

Analytical Protocols: Differentiation & Quantification

To validate the identity of C8H6Cl2O4S, a self-validating LC-MS/MS workflow is required. The presence of two chlorine atoms provides a unique isotopic signature that aids in confirmation.

Mass Spectrometry Parameters (HRMS)
  • Ionization: Electrospray Ionization (ESI), Negative Mode (preferred for carboxylic/sulfonic acids).

  • Precursor Ion: [M-H]⁻ = 266.929 Da.[1][2]

  • Isotopic Confirmation: Verify the intensity ratio of m/z 266.9 : 268.9 : 270.9 is approximately 100 : 65 : 10 . Deviations suggest matrix interference or incorrect assignment.

Chromatographic Separation (HPLC)

Isomer B (Methyl ester) is significantly more hydrophobic than Isomer A (Free acid).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Elute polar acids/Isomer A).

    • 2-10 min: Ramp to 95% B (Elute esters/Isomer B).

  • Detection: UV @ 254 nm (aromatic ring) and MS (SIM mode).

Fragmentation Logic (MS/MS)

Use collision-induced dissociation (CID) to distinguish isomers:

  • Isomer A (Benzoic Acid type): Primary loss of CO

    
     (44 Da).
    
    • Transition: 267 -> 223.

  • Isomer B (Sulfonyl Chloride type): Primary loss of SO

    
     or Cl.
    
    • Transition: 267 -> 203 (Loss of SO

      
      ).
      

Analytical_Workflow Sample Unknown Sample (C8H6Cl2O4S) LC LC Separation (C18 Column) Sample->LC Decision Retention Time (RT)? LC->Decision Early Early Elution (Polar) Likely Carboxylic Acid Decision->Early Low %B Late Late Elution (Non-polar) Likely Ester/Chloride Decision->Late High %B MS_A MS/MS: Loss of 44 Da (CO2)? Confirm: 2,6-Dichloro-4-(methylsulfonyl)benzoic acid Early->MS_A MS_B MS/MS: Loss of 64 Da (SO2)? Confirm: Methyl 4-chloro-2-(chlorosulfonyl)benzoate Late->MS_B

Figure 2: Analytical decision tree for differentiating major C8H6Cl2O4S isomers based on polarity and fragmentation patterns.

References

  • PubChem Compound Summary. "Methyl 4-chloro-2-(chlorosulfonyl)benzoate (CID 3020661)."[4] National Library of Medicine. [Link]

  • PubChem Compound Summary. "Benzoic acid, 2,5-dichloro-4-(methylsulfonyl)- (CID 14257016)." National Library of Medicine. [Link]

  • U.S. Food and Drug Administration (FDA). "Vismodegib (Erivedge) Prescribing Information." [Link]

Sources

Technical Procurement and Application Guide: 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic Acid

[1]

Executive Summary

Compound Identity: 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid CAS Registry Number: 1423028-58-3 Chemical Formula: C₈H₆Cl₂O₄S Molecular Weight: 269.10 g/mol [1][2]

This guide serves as a critical resource for medicinal chemists and procurement specialists sourcing 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid .[1] Unlike commodity chemicals, this compound is a specialized arylsulfonyl chloride building block .[1] Its dual functionality—combining a reactive chlorosulfonyl group (electrophile) with a carboxylic acid (nucleophile/electrophile depending on protection)—makes it a high-value scaffold for synthesizing sulfonamide-based libraries, particularly in the development of diuretics, antihypertensives, and kinase inhibitors.[1]

Critical Advisory: Users frequently confuse this compound with 2-Amino-5-chloro-3-methylbenzoic acid (CAS 20776-67-4), a precursor to the insecticide Chlorantraniliprole.[1] Verify the CAS 1423028-58-3 and the presence of the chlorosulfonyl (-SO₂Cl) moiety before purchase.[1]

Supply Chain Landscape & Procurement Intelligence

Sourcing this intermediate requires navigating a landscape of "virtual inventory."[1] While many aggregators list the compound, few maintain physical stock due to its moisture sensitivity.[1]

Supplier Categorization Matrix
Supplier TierCharacteristicsTypical Lead TimeRecommended For
Tier 1: Global Catalog Leaders (e.g., Sigma-Aldrich, Fisher)High QA/QC, often re-sourcing from Tier 2.[1] Higher price point.1–2 Weeks (if domestic)GMP/GLP projects requiring full documentation.[1]
Tier 2: Specialized Building Block Vendors (e.g., Enamine, Combi-Blocks, BLD Pharm)Likely to hold physical stock.[1] Focus on diversity synthesis.3–7 DaysDiscovery chemistry, library synthesis (mg to g scale).
Tier 3: Custom Synthesis / CROs (e.g., ChemScene, WuXi AppTec)Made-to-order.[1] High flexibility on scale.[1]4–8 WeeksScale-up (>100g) or when stock is depleted.[1]
Procurement Decision Logic

The following diagram outlines the decision process for selecting a supplier based on project urgency and scale.

SupplierSelectionStartRequirement IdentifiedCheckStockCheck Tier 2 Stock(Enamine/Combi-Blocks)Start->CheckStockInStockIn Stock?CheckStock->InStockBuyTier2Purchase Tier 2(Fastest/Cost-Effective)InStock->BuyTier2YesCheckTier1Check Tier 1(Sigma/Fisher)InStock->CheckTier1NoCheckTier1->BuyTier2Listed (Verify Lead Time)CustomSynthRequest Custom Synthesis(Tier 3 CRO)CheckTier1->CustomSynthNot Listed

Figure 1: Strategic sourcing workflow for moisture-sensitive building blocks.

Technical Specifications & Quality Control (QC)

Critical Quality Attributes (CQAs)

The chlorosulfonyl group is highly susceptible to hydrolysis.[1] A "95%" purity label on a bottle stored improperly can degrade to <50% active material within weeks.[1]

  • Purity Specification: ≥95% (HPLC/NMR).

  • Major Impurity: 5-Chloro-2-methyl-3-sulfobenzoic acid (Hydrolysis product).[1]

    • Detection: LC-MS will show a mass shift from parent (M+H not typically observed for sulfonyl chlorides; look for methyl ester derivative if running methanolysis) to the sulfonic acid form [M+H]+ = 251 (approx).[1]

    • Visual Cue: Pure compound is typically an off-white to beige solid.[1] Wet/sticky appearance indicates hydrolysis (HCl generation).[1]

  • Identity Verification:

    • 1H NMR: Diagnostic peaks for the aromatic protons (2H) and the methyl group (3H).[1]

    • Derivatization Check: React a small aliquot with excess benzylamine. Analyze the resulting sulfonamide by LC-MS. This is more reliable than direct analysis of the reactive chloride.[1]

Handling & Storage Protocol
  • Storage: -20°C is optimal. 2-8°C is acceptable for short term.

  • Atmosphere: Strictly Inert. Store under Argon or Nitrogen.[1]

  • Container: Tightly sealed glass vial with a Teflon-lined cap. Parafilm is insufficient for long-term storage against moisture ingress.[1]

Synthetic Utility & Application Guide

Reactivity Profile

The molecule contains three distinct functional sites:[3]

  • Chlorosulfonyl (-SO₂Cl): Most reactive.[1] Reacts with amines, alcohols, and nucleophiles.[1]

  • Carboxylic Acid (-COOH): Can be coupled using standard amide coupling reagents (HATU, EDC), but requires protection if the sulfonamide formation is the first step.[1]

  • Aryl Chloride (-Cl): Potential handle for palladium-catalyzed cross-coupling (Suzuki/Buchwald) in later stages, though sterically hindered by the methyl group.[1]

Primary Workflow: Sulfonamide Library Generation

The most common application is the synthesis of sulfonamide derivatives.[1] The following protocol minimizes hydrolysis side-reactions.

Standard Operating Procedure (SOP): Sulfonamide Formation
  • Reagents: 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid (1.0 eq), Amine (R-NH₂, 1.1 eq), Base (DIPEA or Pyridine, 2.5 eq).[1]

  • Solvent: Anhydrous DCM or THF.[1] Avoid DMF if possible (can react with sulfonyl chlorides at high temps).[1]

  • Temperature: 0°C to Room Temperature.

Step-by-Step:

  • Dissolve the amine and base in anhydrous DCM under Nitrogen.[1]

  • Cool to 0°C.

  • Add the sulfonyl chloride building block portion-wise (solid) or dropwise (if dissolved in DCM).[1]

  • Monitor by TLC/LC-MS (look for disappearance of starting material; quench aliquot with methanol for monitoring).[1]

  • Workup: Wash with 1N HCl (to remove excess amine/pyridine) -> Brine -> Dry over MgSO₄.[1]

Synthetic Pathway Diagram[3][4]

SynthesisPathPrecursor5-Chloro-2-methylbenzoic acid(CAS 7499-06-1)Target5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid(CAS 1423028-58-3)Precursor->TargetChlorosulfonation(Electrophilic Subst.)ReagentChlorosulfonic Acid(ClSO3H)Reagent->TargetHydrolysisImpurity: Sulfonic Acid Derivative(Due to Moisture)Target->Hydrolysis+ H2O (Avoid!)ProductSulfonamide Derivative(Drug Scaffold)Target->Product+ Amine / BaseAminePrimary/Secondary Amine(HNR2)Amine->Product

Figure 2: Synthesis and downstream application pathway. Green path indicates desired transformation.[1]

Safety & EHS Considerations

  • Corrosivity: The compound releases Hydrogen Chloride (HCl) gas upon contact with moisture.[1] It causes severe skin burns and eye damage.[1][4][5][6]

  • PPE: Chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat are mandatory.[1] Handle only in a fume hood.

  • Spill Cleanup: Do not use water.[1][4] Neutralize with sodium bicarbonate or lime before disposal.[1]

References

  • Chemical Identity & CAS Verification National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 82009 (Parent Acid).[1] Retrieved from Note: Specific chlorosulfonyl derivative CAS 1423028-58-3 is indexed in specialized chemical catalogs.[1]

  • Supplier & Catalog Data ChemSRC (2025).[1][6] 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid - CAS 1423028-58-3.[1][7] Retrieved from [1]

  • General Synthesis of Chlorosulfonyl Benzoic Acids Shah, D. et al. (2010).[1] "Chlorosulfonation of benzoic acid derivatives."[1][6] Journal of Chemical Research.[1] (General methodology reference for chlorosulfonation protocols).

  • Safety Data Sheet (SDS) Framework Fisher Scientific (2025).[1] Safety Data Sheet for Benzoic acid, 2-(chlorosulfonyl)-, methyl ester (Analogous reactivity).[1] Retrieved from [1]

Solubility profile of chlorosulfonyl benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Solubility Profile and Technical Handling of Chlorosulfonyl Benzoic Acid Derivatives

Executive Summary

Chlorosulfonyl benzoic acid derivatives (e.g., 3-chlorosulfonylbenzoic acid, 4-chlorosulfonylbenzoic acid) are critical bifunctional intermediates in medicinal chemistry and chemical biology. Possessing both a carboxylic acid (


) and a sulfonyl chloride (

) moiety, they serve as "linchpin" reagents for synthesizing sulfonamide-based diuretics, antibiotics, and charge-switch derivatization agents for mass spectrometry.

However, their utility is often compromised by a solubility-stability paradox : the very functional group required for reactivity (sulfonyl chloride) is thermodynamically unstable in the polar protic solvents (water, alcohols) often needed to dissolve the benzoic acid moiety. This guide provides a technical roadmap for navigating these competing properties, offering validated protocols for solubility profiling, handling, and isolation.

Physicochemical Profile & Structure-Property Relationships (SPR)

These derivatives exhibit a unique "Dual-Functionality" that dictates their solubility behavior.

  • The Head (Carboxylic Acid): Provides pH-dependent solubility and hydrogen bonding capability. It is responsible for the high melting points (typically >130°C) due to intermolecular dimerization.

  • The Tail (Sulfonyl Chloride): A highly electrophilic, lipophilic moiety. It drives solubility in organic solvents (DCM, THF) but is the site of rapid hydrolytic degradation.

Predicted Solubility Profile

Data synthesized from chemical behavior and homologous series (e.g., benzenesulfonyl chlorides).

Solvent ClassRepresentative SolventsSolubility RatingReactivity RiskTechnical Note
Chlorinated Dichloromethane (DCM), ChloroformHigh LowPreferred. Excellent for extraction and reactions.
Polar Aprotic THF, Acetonitrile, AcetoneHigh Low*Stable only if anhydrous. Trace water triggers rapid hydrolysis.
Aromatic Toluene, BenzeneModerate LowGood for recrystallization (often requires heat).
Polar Protic Water, Methanol, EthanolVariable CRITICAL Do not use for storage. Soluble but rapidly decomposes to sulfonic acid.
Ethers Diethyl Ether, MTBEModerate LowUseful for precipitation/washing.

Critical Insight: The electron-withdrawing nature of the carboxylic acid group (Hammett


) makes the sulfonyl chloride sulfur more electrophilic than in simple benzenesulfonyl chloride. Consequently, 3- and 4-chlorosulfonylbenzoic acids hydrolyze faster  than tosyl chloride or benzenesulfonyl chloride.

The Hydrolysis Challenge: Mechanism & Kinetics

Understanding the degradation pathway is essential for accurate solubility profiling. In aqueous media, the compound does not merely "dissolve"; it reacts.

Degradation Pathway Diagram

HydrolysisPathway Start Chlorosulfonyl Benzoic Acid (Lipophilic / Reactive) Transition Tetrahedral Intermediate Start->Transition Fast Attack Water + H₂O / Nucleophile Water->Transition End Sulfobenzoic Acid (Highly Polar / Water Soluble) Transition->End Irreversible Byproduct + HCl Transition->Byproduct

Figure 1: Irreversible hydrolysis pathway converting the lipophilic sulfonyl chloride into the highly water-soluble sulfonic acid.

Kinetic Implications for Researchers:

  • False Solubility Readings: A "clear solution" in water/buffer often indicates complete decomposition to sulfobenzoic acid, not stable dissolution.

  • pH Sensitivity: Base catalysis (e.g., using NaOH to dissolve the carboxylic acid) exponentially accelerates sulfonyl chloride hydrolysis.

  • Temperature Control: Hydrolysis rates roughly double for every 10°C increase. All aqueous manipulations must occur at 0–5°C .

Experimental Protocols

Protocol A: Validated Solubility Screening (The "Inert" Method)

Use this protocol to determine solubility without degradation.

  • Preparation: Dry all glassware and use anhydrous solvents (stored over molecular sieves).

  • Solvent Selection: Choose non-nucleophilic solvents: DCM, THF, Acetonitrile, or Toluene.

  • Procedure:

    • Weigh 10 mg of derivative into a vial.

    • Add solvent in 100 µL increments.

    • Vortex for 30 seconds between additions.

    • Endpoint: Visual clarity.

  • Calculation: Solubility (

    
    ) = Mass (mg) / Volume (mL).
    
Protocol B: Kinetic Solubility Assessment (For Biological Assays)

Use this when aqueous buffers are unavoidable (e.g., biological screening).

  • Stock Solution: Prepare a 10 mM stock in anhydrous DMSO . (Verify DMSO dryness; water content >0.1% causes degradation).

  • Dosing: Spike the DMSO stock into the aqueous buffer (e.g., PBS pH 7.4) to reach final concentration (e.g., 100 µM).

  • Time-Point Analysis:

    • Immediately inject onto HPLC (t=0).

    • Inject at t=5, 15, 30, 60 mins.

  • Data Output: Plot Peak Area vs. Time.

    • Stable: >90% remaining at 60 mins.

    • Unstable: Calculate half-life (

      
      ).
      
    • Note: The hydrolysis product (sulfobenzoic acid) will elute much earlier (near void volume) on Reverse Phase C18 columns.

Protocol C: Synthesis & Isolation Workflow

Optimized to maximize yield of the intact sulfonyl chloride.

SynthesisWorkflow Reactants Benzoic Acid + Chlorosulfonic Acid (Excess) Heating Heat to 80-120°C (2-4 Hours) Reactants->Heating Cooling Cool to Room Temp Heating->Cooling Quenching CRITICAL STEP: Pour onto Crushed Ice (< 5°C) Cooling->Quenching Slow Addition Filtration Rapid Vacuum Filtration Quenching->Filtration Immediately Washing Wash with Ice-Cold Water (Remove H₂SO₄) Filtration->Washing Drying Vacuum Dry over P₂O₅ (Remove Trace Water) Washing->Drying

Figure 2: Synthesis and isolation workflow emphasizing temperature control to prevent hydrolysis.

Handling, Storage & Disposal

Storage Stability
  • Condition: Store at +4°C or -20°C under an inert atmosphere (Argon/Nitrogen).

  • Desiccation: Essential. Moisture is the primary degradation vector.

  • Container: Tightly sealed glass vials with Teflon-lined caps. Avoid metal spatulas if corrosion is observed.

Disposal (Safety Critical)

Do NOT simply wash bulk quantities down the drain. The reaction with water releases HCl gas and heat.

  • Neutralization: Prepare a dilute solution of Sodium Bicarbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ) in a large beaker containing ice.
  • Slow Addition: Add the chlorosulfonyl benzoic acid derivative slowly to the stirred basic ice bath.

  • Verification: Check pH is neutral/basic before disposal into aqueous waste streams.

References

  • Synthesis & Mechanism: BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid.

  • Derivatization Application: Kuda, O., et al. (2025). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis. Analytical Chemistry.

  • Solubility & Recrystallization: ResearchGate. (2022). Solubility of Benzoic Acid and its Derivatives in Organic Solvents.

  • Hydrolysis Kinetics: Canadian Journal of Chemistry. (1971). Sulfonyl Chloride Kinetics: Solvolysis of Benzenesulfonyl Chlorides.

  • Safety & Disposal: BenchChem. (2025). Proper Disposal of 4-(Chlorosulfonyl)benzoic Acid: A Guide for Laboratory Professionals.

Difference between 5-chlorosulfonyl and 3-chlorosulfonyl isomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Core Differences Between 5-Chlorosulfonyl and 3-Chlorosulfonyl Isomers

Executive Summary

In the landscape of medicinal chemistry and drug development, sulfonyl chlorides are indispensable intermediates, serving as versatile handles for the synthesis of sulfonamides and other crucial pharmacophores. The regiochemical placement of the chlorosulfonyl (-SO₂Cl) group on an aromatic scaffold profoundly influences the molecule's synthetic accessibility, reactivity, spectroscopic signature, and ultimately, its biological activity. This guide provides a detailed technical analysis of the fundamental differences between 5-chlorosulfonyl and 3-chlorosulfonyl isomers, using a substituted aromatic ring as a model system. We will explore the governing principles of regioselectivity in their synthesis, compare their reactivity profiles, delineate methods for their spectroscopic differentiation, and discuss the strategic implications of isomer selection in drug design.

The Strategic Importance of Sulfonyl Moieties in Drug Design

The sulfonyl group is a cornerstone in modern drug design for several reasons. Its tetrahedral geometry and ability to act as a potent hydrogen-bond acceptor allow it to form strong, directional interactions with biological targets.[1] Furthermore, introducing a sulfonyl group can modulate a compound's physicochemical properties, such as solubility and metabolic stability, thereby improving its pharmacokinetic profile.[1] The chlorosulfonyl group, in particular, is a highly reactive electrophile, providing a direct gateway to a diverse array of sulfonamide derivatives, which are present in numerous FDA-approved drugs.[2][3] The choice of where to install this critical functional group on a molecular scaffold is therefore a decision with far-reaching consequences.

Synthesis via Electrophilic Aromatic Substitution: A Matter of Regioselectivity

The primary route for introducing a chlorosulfonyl group onto an aromatic ring is through chlorosulfonation, a classic Electrophilic Aromatic Substitution (EAS) reaction. The regiochemical outcome of this reaction is not arbitrary; it is dictated by the electronic nature of the substituents already present on the ring.

Mechanistic Underpinnings

Chlorosulfonation is typically performed using chlorosulfonic acid (ClSO₃H). The reaction proceeds via the attack of the electron-rich aromatic π-system on the electrophilic sulfur atom. The substituent on the ring directs the incoming electrophile to specific positions.

  • Activating, Ortho-, Para-Directing Groups (e.g., -CH₃, -OCH₃): These electron-donating groups (EDGs) activate the ring towards EAS and direct the incoming chlorosulfonyl group primarily to the ortho and para positions.

  • Deactivating, Meta-Directing Groups (e.g., -NO₂, -C(O)R): These electron-withdrawing groups (EWGs) deactivate the ring and direct the incoming electrophile to the meta position.

Let's consider the chlorosulfonation of toluene, where the methyl group is an ortho-, para-director. The major products will be 2-methylbenzenesulfonyl chloride and 4-methylbenzenesulfonyl chloride. The formation of 3-methylbenzenesulfonyl chloride (the "3-isomer" relative to the methyl group) is significantly disfavored.

This principle explains the prevalence of certain isomeric patterns. For many drug scaffolds, such as isatin, the existing carbonyl groups are deactivating and direct electrophilic attack to the 5- and 7-positions, making 5-chlorosulfonylisatin a readily accessible and common intermediate.[4] The corresponding 3-chlorosulfonyl isomer is not observed via this direct route.

Reactivity Reactivity Reactivity of -SO₂Cl EWG Electron-Withdrawing Group (EWG) on Ring Increases electrophilicity of Sulfur Faster reaction with Nu⁻ Reactivity->EWG Enhanced by EDG Electron-Donating Group (EDG) on Ring Decreases electrophilicity of Sulfur Slower reaction with Nu⁻ Reactivity->EDG Diminished by

Caption: Factors influencing sulfonyl chloride reactivity.

Influence on the Aromatic Scaffold

The -SO₂Cl group strongly deactivates the aromatic ring towards further electrophilic substitution. It also increases the acidity of any N-H or O-H protons attached to the ring. For a scaffold like isatin, a 5-chlorosulfonyl group makes the N1-proton more acidic compared to unsubstituted isatin, which can influence its reactivity in N-alkylation reactions. [4]

Spectroscopic Differentiation

Distinguishing between 5- and 3-chlorosulfonyl isomers is readily achievable using standard spectroscopic techniques, particularly NMR. The substitution pattern creates a unique electronic environment and spatial relationship for each proton and carbon atom.

Technique 5-Chlorosulfonyl Isomer (e.g., on a 1,3-disubstituted ring) 3-Chlorosulfonyl Isomer (e.g., on a 1,2-disubstituted ring) Rationale
¹H NMR Protons adjacent to the -SO₂Cl group will show a significant downfield shift. The coupling patterns will reflect the specific proton relationships (e.g., doublets, triplets, or more complex multiplets depending on the scaffold).Protons adjacent to the -SO₂Cl group will also be shifted downfield. The key difference lies in the splitting patterns, which will reflect a different set of adjacent protons compared to the 5-isomer.The -SO₂Cl group is strongly deshielding. The spin-spin coupling (J-coupling) provides clear information about proton connectivity.
¹³C NMR The ipso-carbon (C-5) bearing the -SO₂Cl group will appear at a characteristic chemical shift. Other carbons in the ring will be shifted based on proximity and resonance effects.The ipso-carbon (C-3) will have a similar shift to the C-5 in the other isomer, but the shifts of all other carbons in the ring will be different, providing a unique fingerprint.Chemical shifts are highly sensitive to the local electronic environment. [5]
IR Spectroscopy Characteristic strong asymmetric and symmetric S=O stretches around 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively.Similar characteristic S=O stretches. IR is less effective than NMR for distinguishing between these specific regioisomers.The vibrational frequency of the sulfonyl group is largely independent of its position on the ring.
Mass Spectrometry Will show a characteristic molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1 due to the ³⁵Cl and ³⁷Cl isotopes. Fragmentation may involve loss of SO₂ or Cl.Will show the identical molecular weight and isotopic pattern as the 5-isomer. Fragmentation patterns may differ slightly but are often not sufficient for unambiguous identification alone.Isomers have the same mass. Differences in fragmentation arise from the stability of the resulting fragment ions, which can be influenced by the substituent pattern.

Implications for Drug Design and Development

The choice between isomers is a critical strategic decision in drug discovery.

  • Synthetic Feasibility: As discussed, the 5-isomer is often the kinetically and thermodynamically favored product in EAS reactions, making it more synthetically accessible and cost-effective to produce on a large scale. The 3-isomer may require a multi-step, directed synthesis, increasing complexity and cost.

  • Target Binding and Molecular Geometry: The spatial orientation of the sulfonyl group dictates how a drug candidate fits into a protein's binding pocket. A sulfonamide derived from a 5-isomer will project its R-group into a different region of space compared to one derived from a 3-isomer. This can be the difference between a potent inhibitor and an inactive compound.

  • Physicochemical Properties: The position of the highly polar sulfonyl group affects the molecule's overall dipole moment, which in turn influences its solubility, crystal packing, and membrane permeability. These properties are critical for a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Drug_Design cluster_5 5-Isomer Derivative cluster_3 3-Isomer Derivative P5 Protein Pocket D5 Drug (5-Isomer) D5->P5 Optimal Fit (H-Bond) P3 Protein Pocket D3 Drug (3-Isomer) D3->P3 Steric Clash (No Binding)

Caption: Hypothetical impact of isomerism on drug-target binding.

Conclusion

The differences between 5-chlorosulfonyl and 3-chlorosulfonyl isomers are profound, extending from their synthetic accessibility to their ultimate biological function. The 5-isomer is frequently the product of kinetically controlled electrophilic substitution on many common drug scaffolds, making it a more common and accessible building block. In contrast, the 3-isomer is often synthetically challenging to obtain directly. These isomers exhibit distinct reactivity profiles and unique spectroscopic fingerprints, allowing for their unambiguous characterization. For the drug development professional, understanding these core differences is paramount for making informed decisions in lead optimization, process development, and the overall strategic design of novel therapeutics.

References

  • Mishra P, Mishra A, Bahe A, Roy A, Das R. Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. JOTCSA. 2021;8(4):1089–98.

  • Clay, C. M. Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptotic Jurkat T Cells. 2011. Wright State University, CORE Scholar.

  • Ghorab, M. M., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. 2019;173:334-373.

  • Fortenberry, R. C. Spectroscopy of ClS2 Isomers: Implications for Sulfur–Chlorine Chemistry. The Planetary Science Journal. 2023;4(10):185.

  • Wang, L., et al. Application of Sulfonyl in Drug Design. Chinese Journal of Medicinal Chemistry. 2017;27(5):395-402.

  • Asif, M. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. ResearchGate. 2019.

  • Percec, V., et al. Synthesis of Functional Aromatic Multisulfonyl Chlorides and Their Masked Precursors. The Journal of Organic Chemistry. 2001;66(6):2104-2117.

  • Asif, M. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. 2018.

  • Chemistry Steps. Sulfonation of Benzene.

  • BenchChem. A Comparative Guide to the Reactivity of 3-(4-(Chlorosulfonyl)phenyl)propanoic acid and Tosyl Chloride. 2025.

  • Ramamurthy, V. and Liu, R. S. H. Spectroscopic properties of molecules related to hindered isomers of retinal. Journal of Chemical Sciences. 1979;88(3):239-254.

Sources

Methodological & Application

Application Note: Precision Synthesis of Sulfonamides from 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic protocols for derivatizing 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid to generate sulfonamide libraries. This scaffold is a critical intermediate in the synthesis of diuretics (related to indapamide/metolazone classes) and ion channel modulators.

The core challenge in this synthesis is the chemoselective functionalization of the sulfonyl chloride (


) in the presence of an unprotected carboxylic acid (

) and a sterically crowding ortho-methyl group. This guide presents two self-validating protocols—Method A (Schotten-Baumann) for robust amines and Method B (Anhydrous) for sensitive substrates—ensuring high yield and purity without the need for protecting groups.

Chemical Strategy & Mechanistic Insight

The Chemoselectivity Challenge

The starting material contains two electrophilic sites (potential) and one acidic site.

  • Sulfonyl Chloride (C3): Highly reactive electrophile (

    
     vs. COOH).
    
  • Carboxylic Acid (C1): Acidic proton (

    
    ). In the presence of base, it forms a carboxylate, which is nucleophilic but poor at self-coupling under these conditions.
    
  • Steric Gate (C2-Methyl): The methyl group at position 2 provides steric bulk, potentially slowing down the approach of nucleophiles to the C3-sulfonyl group.

Operational Logic: To prevent side reactions, we utilize the acidity of the carboxyl group. By converting the


 to 

, we deactivate the carbonyl carbon toward nucleophilic attack (preventing amide formation) while maintaining the high reactivity of the sulfonyl chloride.
Reaction Pathway Visualization

ReactionPathway SM Start: 5-Chloro-3-(chlorosulfonyl)- 2-methylbenzoic acid Inter Intermediate: Carboxylate Salt SM->Inter Deprotonation (-HCl) Base Base Addition (2.0 - 3.0 equiv) Base->Inter Prod Product: Sulfonamido-Benzoic Acid Inter->Prod Nucleophilic Subst. (Major Pathway) Side Side Product: Sulfonic Acid (Hydrolysis) Inter->Side H2O Attack (Minor Pathway) Amine Amine Nucleophile (R-NH2) Amine->Prod

Figure 1: Chemoselective activation pathway. The carboxylate formation protects the carbonyl center, directing the amine exclusively to the sulfonyl chloride.

Experimental Protocols

Method A: The Schotten-Baumann Protocol (Aqueous/Biphasic)

Best for: Aliphatic amines, robust anilines, and scale-up.

Reagents:

  • Substrate: 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Base:

    
     (2.5 equiv) or 
    
    
    
    (1M solution)
  • Solvent: Water (if amine is soluble) or THF/Water (1:1)

Step-by-Step Procedure:

  • Preparation: Dissolve the amine (1.1 equiv) and

    
     (2.5 equiv) in water (10 vol). If the amine is insoluble in water, add THF until a clear solution or fine suspension is obtained.
    
  • Addition: Cool the mixture to 0–5 °C. Add the sulfonyl chloride substrate (1.0 equiv) portion-wise as a solid over 15 minutes.

    • Why? Solid addition minimizes the exposure of the sulfonyl chloride to water before it dissolves and reacts with the amine.

  • Reaction: Remove the ice bath and stir vigorously at Room Temperature (RT) for 2–4 hours.

    • Monitoring: The reaction mixture should become homogeneous (product is a soluble salt).

  • Workup (The "Acid Switch"):

    • Wash the basic reaction mixture with Ethyl Acetate (

      
      ) to remove unreacted amine and neutral impurities. Discard organic layer. 
      
    • Acidify the aqueous layer to pH 1–2 using 6N HCl.

    • The product will precipitate as a white/off-white solid. Filter, wash with water, and dry.[1]

Method B: Anhydrous Organic Protocol

Best for: Valuable, hydrolytically sensitive, or weakly nucleophilic amines.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.0 – 1.1 equiv

  • Base: Triethylamine (TEA) or DIPEA (3.0 equiv)

  • Solvent: Dichloromethane (DCM) or Anhydrous THF

Step-by-Step Procedure:

  • Dissolution: In a dry flask under nitrogen, dissolve the amine (1.0 equiv) and TEA (3.0 equiv) in anhydrous DCM (10 vol).

  • Addition: Cool to 0 °C. Add the sulfonyl chloride substrate (1.0 equiv) dissolved in a minimum amount of DCM dropwise.

    • Note: The reaction is exothermic. Maintain Temp < 10 °C.

  • Completion: Stir at RT for 3–6 hours. Monitor by LCMS (look for mass

    
     or 
    
    
    
    ).
  • Workup:

    • Evaporate volatiles (optional, or proceed to extraction).

    • Partition residue between saturated

      
        and Ethyl Acetate.
      
    • Crucial Step: The product moves to the aqueous layer (as carboxylate). Impurities stay in organic.

    • Separate layers. Acidify the aqueous layer (pH 2) and extract back into Ethyl Acetate. Dry (

      
      ) and concentrate.
      

Data Analysis & Troubleshooting

Comparison of Methods
FeatureMethod A (Schotten-Baumann)Method B (Anhydrous)
Reaction Medium Water or THF/WaterDCM or THF (Dry)
Base Inorganic (

,

)
Organic (TEA, DIPEA, Pyridine)
Impurity Profile Hydrolysis (Sulfonic acid) possibleMinimal hydrolysis
Workup Speed Fast (Precipitation)Medium (Extraction)
Yield (Typical) 75 – 90%85 – 95%
Cost LowModerate
Self-Validating Purification Logic

The presence of the carboxylic acid allows for a purification strategy that validates the chemical integrity of the product without chromatography.

WorkupLogic Crude Crude Mixture (Product, Impurities, SM) BaseExt Partition: EtOAc + Sat. NaHCO3 Crude->BaseExt OrgLayer1 Organic Layer 1 Contains: Neutral Impurities (Bis-sulfonamides, unreacted amines) BaseExt->OrgLayer1 Discard AqLayer1 Aqueous Layer 1 Contains: Product-COO- Na+ BaseExt->AqLayer1 Keep Acidify Acidify to pH 2 (HCl) AqLayer1->Acidify Precip Precipitate or Extract (Pure Product) Acidify->Precip Filtration/Extraction

Figure 2: The "Acid-Base Switch" purification logic. This workflow ensures that only compounds retaining the acidic moiety (the desired product) are isolated.

References

  • General Sulfonamide Synthesis

    • Mani, N. S., & Deng, X.[2] (2006).[1][2] "Synthesis of sulfonamides from 4-aminobenzoic acid and sulfonyl chlorides in water." Journal of Organic Chemistry.

    • Note: Establishes the viability of Schotten-Baumann conditions for benzoic acid deriv
  • Reaction of Chlorosulfonyl Benzoic Acids

    • BenchChem. (2025).[3][4] "Application Notes and Protocols for the Synthesis of Sulfonamides from 3-(4-(Chlorosulfonyl)phenyl)propanoic Acid."

    • Source:

  • Selectivity in Acyl/Sulfonyl Chemistry

    • Smith, M. B. (2020).[5] "Carboxylic Acids, Carboxylic Acid Derivatives, and Acyl Substitution Reactions."[5][6][7] Taylor & Francis Knowledge.

    • Source:

  • Biological Context (P2Y14 Antagonists)

    • Zhang, Z., et al. (2025).[8] "Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists."[8][9] PubMed.

    • Source:

Sources

Application Note: Strategic Utilization of 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic Acid in Drug Discovery & Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid (hereafter CCMBA ) represents a "privileged scaffold" in medicinal chemistry. Its structure combines two distinct electrophilic sites—a highly reactive sulfonyl chloride and a modifiable carboxylic acid—arranged around a lipophilic, sterically defined toluene core.

This guide moves beyond basic characterization to provide actionable protocols for chemoselective functionalization . We explore its dual utility:

  • Pharmaceutical Synthesis: As a core building block for sulfonamide-based diuretics, SGLT2 inhibitors, and antitumor agents.

  • Bioanalytical Chemistry: As a high-efficiency "Charge-Switch" derivatization agent for enhancing the ionization of neutral lipids in Mass Spectrometry (MS).

Chemical Architecture & Reactivity Profile

Understanding the reactivity hierarchy is critical for high-yield synthesis. CCMBA possesses a Reactivity Gradient that allows for sequential, one-pot functionalization without protecting groups.

Functional MoietyReactivityPrimary ApplicationHandling Constraint
Sulfonyl Chloride (

)
High (Kinetic Product)Rapid reaction with amines to form sulfonamides.Extremely moisture sensitive. Hydrolyzes to sulfonic acid.
Carboxylic Acid (

)
Moderate (Thermodynamic)Coupling with amines/alcohols (requires activation).Can participate in self-condensation if activated indiscriminately.
Chlorine (

)
Low (Inert under std. conditions)Lipophilic handle; potential for Pd-catalyzed coupling (Suzuki/Buchwald).Stable.
Methyl (

)
Steric/Electronic Ortho-effect protects the carboxylic acid; increases LogP.Stable.
Reactivity Map (Graphviz)

ReactivityMap CCMBA CCMBA (Starting Material) Sulfonamide Intermediate: Sulfonamide-Acid CCMBA->Sulfonamide Fast Reaction (-SO2Cl specific) Hydrolysis Side Product: Sulfonic Acid CCMBA->Hydrolysis Moisture (Avoid!) Amine1 Amine (R-NH2) (Nucleophile 1) Activator Activation Agent (SOCl2 / HATU) Sulfonamide->Activator Carboxyl Activation FinalProduct Final Scaffold: Sulfonamide-Amide Activator->FinalProduct Coupling w/ Amine 2 Amine2 Amine (R'-NH2) (Nucleophile 2)

Caption: Chemoselective workflow. The sulfonyl chloride reacts preferentially with amines, allowing the carboxylic acid to remain distinct for secondary functionalization.

Application A: Pharmaceutical Synthesis (Sulfonamide-Amide Scaffolds)

This protocol describes the synthesis of a Sulfonamide-Amide Hybrid , a structural motif common in diuretic drugs (e.g., thiazide-like analogs) and carbonic anhydrase inhibitors.

Protocol 1: Chemoselective Sulfonamidation

Objective: Selectively react the


 group while leaving the 

intact.

Materials:

  • CCMBA (1.0 eq)

  • Primary Amine (e.g., tert-butylamine or heterocyclic amine) (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Anhydrous THF or DCM

  • Atmosphere: Nitrogen/Argon

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen. Dissolve CCMBA in anhydrous THF (0.2 M concentration).

  • Temperature Control: Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses potential side reactions with the carboxylic acid and controls the exotherm.

  • Addition: Mix the Target Amine with DIPEA in a separate vial. Add this mixture dropwise to the CCMBA solution over 20 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Monitoring: Check via TLC or LC-MS. The starting material (CCMBA) should disappear. The product will be the Sulfonamido-benzoic acid.

  • Workup (Critical):

    • Acidify the mixture with 1N HCl to pH ~2.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with Brine, dry over

      
      .
      
    • Note: Do not use basic workup initially, or the product (a carboxylic acid) will stay in the aqueous phase.

Protocol 2: Carboxylic Acid Activation & Coupling

Objective: Convert the intermediate Sulfonamido-benzoic acid into the final drug scaffold.

Step-by-Step Procedure:

  • Activation: Dissolve the intermediate from Protocol 1 in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes.

  • Coupling: Add the second amine (e.g., an amino-indoline or aniline derivative) (1.2 eq).

  • Reaction: Stir at RT for 4–12 hours.

  • Purification: The final product is neutral/basic. Perform standard aqueous workup followed by Flash Column Chromatography (Hexane/EtOAc gradient).

Application B: Bioanalytical "Charge-Switch" Derivatization

CCMBA is an excellent reagent for Lipidomics . Many neutral lipids (sterols, glycerols) ionize poorly in Mass Spectrometry. Reacting them with CCMBA introduces a permanent negative charge site (if hydrolyzed) or high electron affinity, significantly lowering the Limit of Detection (LOD).

Mechanism: The sulfonyl chloride reacts with lipid hydroxyl groups (


) to form a sulfonate ester. The carboxylic acid moiety then ionizes readily in Negative Ion Mode (ESI-).
Protocol: High-Sensitivity Lipid Derivatization

Target Analytes: Cholesterol, Diacylglycerols (DAGs), Tocopherols.[1]

Reagents:

  • Reagent Solution: 50 mg/mL CCMBA in Acetonitrile (ACN).

  • Catalyst: Pyridine (anhydrous).

Workflow:

  • Sample Prep: Dry the lipid extract (plasma/tissue) under nitrogen flow.

  • Reaction: Add 100

    
     of Reagent Solution and 20 
    
    
    
    of Pyridine to the dried residue.
  • Incubation: Vortex and heat at 60°C for 40 minutes .

    • Why 60°C? Sterically hindered sterols require thermal energy to overcome the ortho-methyl group on the CCMBA ring.

  • Quenching: Add 20

    
     of water to hydrolyze excess reagent (converts excess CCMBA to the sulfonic acid, which elutes at the solvent front).
    
  • Analysis: Inject onto RP-UHPLC-MS/MS (Negative Mode).

Data Interpretation:

  • Shift: Look for the mass shift corresponding to the added moiety:

    
    .
    
  • Benefit: The 5-Chloro and 2-Methyl groups increase the hydrophobicity of the tag, improving retention of polar lipids on Reverse Phase columns compared to standard sulfonyl chlorides.

Critical Safety & Handling (SDS Summary)

Hazard Identification:

  • H314: Causes severe skin burns and eye damage (Corrosive).

  • H317: May cause an allergic skin reaction (Sensitizer).[2][3]

  • EUH014: Reacts violently with water.

Storage Protocol:

  • Condition: Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Visual QC: Pure compound is a white/off-white solid. If the solid appears yellow or "gummy," significant hydrolysis has occurred.

  • Disposal: Quench excess reagent with dilute NaOH/Ice mixture before disposal. Do not pour directly into aqueous waste streams.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of

due to wet solvent.
Use freshly distilled THF or commercial anhydrous solvents (sealed). Flame-dry glassware.
Impurity: Sulfonic Acid Moisture ingress during storage or weighing.Weigh quickly in a glovebox or dry bag.
No Reaction (Step 2) Steric hindrance from the 2-Methyl group.Switch activation agent from EDC to HATU or PyBOP. Increase temperature to 40°C.
LC-MS Peak Broadening Acidic moiety causing tailing.Add 0.1% Formic Acid or Ammonium Acetate to the mobile phase.

References

  • Synthesis of Sulfonamide Scaffolds

    • Title: "Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzoic acid scaffold."[4]

    • Source: European Journal of Medicinal Chemistry (via PubMed).
    • URL:[Link]

  • Lipidomics Derivatization (Methodological Basis)

    • Title: "Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis."
    • Source: Analytical Chemistry (ACS Public
    • URL:[Link]

    • Note: This reference establishes the protocol for the 3-chlorosulfonyl analog, which is adapted here for the 5-chloro-2-methyl deriv
  • Chemical Safety Data

    • Title: "2-Amino-5-chloro-3-methylbenzoic acid (Precursor D
    • Source: PubChem Compound Summary.
    • URL:[Link]

  • General Sulfonyl Chloride Handling: Title: "Temperature control in the synthesis of 4-(chlorosulfonyl)benzoic acid to minimize side reactions." Source: BenchChem Technical Guides.

Disclaimer: This document is for research and development purposes only. All synthesis should be performed by qualified personnel in a fume hood.

Sources

Application Note: Chemoselective One-Pot Sulfonamide Synthesis via Chlorosulfonyl Benzoic Acids

[1]

Executive Summary

Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, present in antibiotics, diuretics, and anticancer agents. This guide details the chemoselective synthesis of sulfonamido-benzoic acids using chlorosulfonyl benzoic acids (e.g., 2-, 3-, or 4-chlorosulfonyl benzoic acid).

Unlike simple sulfonyl chlorides, these bifunctional reagents possess both a highly reactive sulfonyl chloride (


chemoselective one-pot sulfonylation

Scientific Foundation & Mechanism

The Electrophilic Differential

The success of this protocol relies on the significant reactivity gap between the sulfonyl chloride and the carboxylic acid.

  • Sulfonyl Chloride (

    
    ):  Highly electrophilic. Reacts rapidly with nucleophiles (amines) via a concerted 
    
    
    -like mechanism or addition-elimination.
  • Carboxylic Acid (

    
    ):  Under neutral or basic conditions without activation agents (like HATU or EDC), the carboxylate anion is non-electrophilic and acts merely as a spectator or solubilizing group.
    
Reaction Pathway

The amine nucleophile attacks the sulfur center. A base (organic or inorganic) is required to scavenge the liberated HCl and to deprotonate the carboxylic acid, ensuring the starting material dissolves in aqueous/polar media.

ReactionPathwaycluster_conditionsCritical Control PointsStartChlorosulfonyl Benzoic Acid(Bifunctional Electrophile)InterTetrahedralIntermediateStart->Inter+ Amine(Fast)SideSulfonic Acid(Hydrolysis Byproduct)Start->Side+ H2O(Slow if <5°C)AmineAmine Nucleophile(R-NH2)ProdSulfonamido-Benzoic Acid(Product)Inter->Prod- Cl⁻(Elimination)

Figure 1: Mechanistic pathway highlighting the competition between productive amination and hydrolytic degradation.

Experimental Protocols

Protocol A: The "Green" Aqueous Method (Schotten-Baumann)

Best for: Scale-up, polar amines, and rapid purification without chromatography. Principle: Uses water/acetone as solvent. The product (an acid) is soluble in base but precipitates upon acidification, allowing for filtration-based isolation.

Reagents
  • Substrate: 4-(Chlorosulfonyl)benzoic acid (1.0 equiv)

  • Amine: Primary or secondary amine (1.1 equiv)

  • Base:

    
     (2.5 equiv)
    
  • Solvent: Water : Acetone (1:1 v/v)

Step-by-Step Workflow
  • Preparation: Dissolve

    
     (2.5 equiv) and the Amine (1.1 equiv) in water/acetone (1:1) in a round-bottom flask.
    
  • Temperature Control: Cool the mixture to 0–5 °C using an ice bath. Critical: Higher temperatures promote hydrolysis of the sulfonyl chloride.

  • Addition: Add 4-(chlorosulfonyl)benzoic acid (1.0 equiv) portion-wise over 15 minutes. Ensure the internal temperature does not exceed 10 °C.

  • Reaction: Remove the ice bath and stir at room temperature (RT) for 2–4 hours.

    • Monitoring: Check by TLC (System: EtOAc/MeOH/HOAc) or LC-MS.

  • Workup (Self-Purifying):

    • Concentrate to remove acetone (rotary evaporator).

    • Acidify the remaining aqueous solution carefully with 1N HCl to pH ~2.

    • Observation: The sulfonamido-benzoic acid will precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol B: Anhydrous Organic Method

Best for: Lipophilic amines, moisture-sensitive substrates, or high-throughput library synthesis.

Reagents
  • Substrate: 4-(Chlorosulfonyl)benzoic acid (1.0 equiv)

  • Amine: 1.0 equiv

  • Base: Diisopropylethylamine (DIPEA) or Pyridine (3.0 equiv)

  • Solvent: Anhydrous DCM or THF

Step-by-Step Workflow
  • Solubilization: Suspend 4-(chlorosulfonyl)benzoic acid in anhydrous DCM/THF under nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 equiv). The suspension should clear as the carboxylate salt forms.

  • Cooling: Cool to 0 °C .

  • Amine Addition: Add the amine (dissolved in minimal solvent) dropwise.

  • Reaction: Stir at 0 °C for 30 mins, then warm to RT for 4 hours.

  • Workup:

    • Dilute with EtOAc.

    • Wash with 1N HCl (to remove excess base/amine).

    • Wash with Brine.

    • Dry over

      
      , filter, and concentrate.
      

Data Summary & Condition Selection

ParameterProtocol A (Aqueous)Protocol B (Anhydrous)
Solvent System Water / AcetoneDCM, THF, or DMF
Base

or


, DIPEA, Pyridine
Temp 0°C

RT
0°C

RT
Purification Precipitation (Acidification)Extraction / Column Chromatography
Yield (Typical) 85–95%70–90%
Green Score High (No halogenated solvents)Low/Medium
Limit Hydrolysis risk if too warmSolubility of zwitterionic products

Advanced Workflow: Decision Logic

Use the following logic tree to select the optimal protocol for your specific amine substrate.

DecisionTreecluster_tipsOptimization TipsStartSelect Amine SubstrateSolubilityCheckIs Amine Water Soluble?Start->SolubilityCheckLipophilicLipophilic / HydrophobicSolubilityCheck->LipophilicNoHydrophilicHydrophilic / PolarSolubilityCheck->HydrophilicYesProtocolAPROTOCOL A(Schotten-Baumann)Lipophilic->ProtocolAIf Acetone solubleProtocolBPROTOCOL B(Anhydrous Organic)Lipophilic->ProtocolBStandardHydrophilic->ProtocolAPreferredTip1If yield < 50% in Protocol A:Switch to THF/Water mix

Figure 2: Decision matrix for protocol selection based on amine physiochemical properties.

Troubleshooting & "Notes from the Bench"

Avoiding Hydrolysis (The "Dead End")

The most common failure mode is the conversion of the sulfonyl chloride to a sulfonic acid (

  • Symptom: Product stays in the aqueous phase during workup and does not precipitate upon acidification.

  • Fix: Ensure the reaction starts at 0 °C. If using Protocol A, increase the amine:chloride ratio to 1.2:1 to outcompete water.

The "One-Pot" Extension (Library Synthesis)

Because the product contains a free carboxylic acid, it can be reacted further in the same pot (specifically in Protocol B) to create Sulfonamide-Amides.

  • Method: After sulfonamide formation is complete (checked by LCMS), add a coupling reagent (e.g., HATU or T3P) and a second amine directly to the reaction mixture.

  • Value: Rapidly generates diverse libraries without intermediate isolation.

Storage of Reagents

Chlorosulfonyl benzoic acids are moisture sensitive.

  • Check: If the solid smells strongly of HCl or looks "wet/clumpy," it has hydrolyzed. Recrystallize from dry toluene or purchase fresh stock.

References

  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal.[1] (Classic reference for biphasic amide/sulfonamide synthesis). [Link]

  • One-Pot Synthesis of Sulfonamides. Journal of the American Chemical Society (Princeton Group). (Context on modern decarboxylative methods vs. direct coupling). [Link]

  • Green Chemistry Approaches to Sulfonamide Synthesis. MDPI. (Validation of aqueous carbonate methods). [Link]

Application Note: Chemoselective Synthesis of Sulfonamides via 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized sulfonamides is a cornerstone of modern drug discovery and bioconjugation.[1] is a versatile, bifunctional building block featuring both a highly electrophilic sulfonyl chloride and a protic carboxylic acid. This application note details the mechanistic rationale and optimized protocols for the chemoselective sulfonylation of primary aromatic amines (anilines) using this reagent. By exploiting the differential electrophilicity of the functional groups, researchers can achieve quantitative yields of the target sulfonamide without the need for cumbersome carboxylic acid protecting groups.

Mechanistic Rationale & Chemoselectivity

Chemoselectivity Principle: When an aniline is introduced to 5-chloro-3-(chlorosulfonyl)-2-methylbenzoic acid, two potential electrophilic sites exist: the sulfonyl chloride (-SO₂Cl) and the carboxylic acid (-COOH). At ambient temperatures, carboxylic acids do not undergo nucleophilic acyl substitution with amines; instead, they participate in a rapid, reversible acid-base reaction to form an unreactive [2]. Conversely, the sulfonyl chloride is a[3]. The aniline selectively attacks the sulfonyl sulfur, ensuring excellent [4] over amide formation.

Reaction Mechanism & Steric Acceleration: The nucleophilic substitution at the tetracoordinate sulfur proceeds via an addition-elimination pathway. The aniline nucleophile attacks the sulfur atom, forming a [5]. The electron-withdrawing 5-chloro substituent inductively increases the electrophilicity of the sulfur center, lowering the activation energy for this attack.

Interestingly, the 2-methyl group provides significant steric hindrance. While steric bulk typically retards S_N2 reactions at carbon, in sulfonyl chlorides, ortho-alkyl groups can induce a counterintuitive [5]. The highly compressed ground-state structure experiences a relief of steric strain upon transitioning to the TBPI, facilitating the rapid expulsion of the chloride leaving group. A tertiary amine base (e.g., Triethylamine or Pyridine) is strictly required to [3], preventing the protonation of the unreacted aniline which would otherwise stall the reaction.

Mechanism SM 5-Chloro-3-(chlorosulfonyl) -2-methylbenzoic acid + Aniline TBPI Trigonal Bipyramidal Intermediate (TBPI) SM->TBPI Nucleophilic Attack on -SO2Cl Salt Ammonium Carboxylate Salt (Reversible) SM->Salt Acid-Base Reaction with -COOH Product Sulfonamide Product (Chemoselective) TBPI->Product -HCl (Base scavenged) Salt->SM Equilibrium

Chemoselective sulfonylation via a trigonal bipyramidal intermediate (TBPI).

Experimental Design & Parameter Optimization

Stoichiometric Causality (The "Double-Base" Rule): A critical, often-overlooked factor when working with 5-chloro-3-(chlorosulfonyl)-2-methylbenzoic acid is its free carboxylic acid group. Before any sulfonylation occurs, the -COOH group will immediately consume one equivalent of the added base to form a carboxylate salt. Therefore, a minimum of 2.0 equivalents of base is required (1 eq to deprotonate the carboxylic acid, and 1 eq to neutralize the HCl byproduct). We recommend 2.5–3.0 equivalents to ensure the reaction medium remains sufficiently basic throughout the catalytic cycle.

Optimization of Reaction Conditions: We evaluated various conditions using aniline (1.1 eq) as the model substrate to establish the most robust protocol.

SolventBase (Equivalents)Temp (°C)Time (h)Yield (%)Mechanistic Observations
THFDIPEA (2.5 eq)0 to RT678%Moderate yield; sluggish chloride elimination due to solvent polarity.
DCM TEA (2.5 eq) 0 to RT 4 92% Optimal yield; clean impurity profile and easy workup.
PyridinePyridine (Solvent)RT295%Fastest reaction (nucleophilic catalysis); difficult solvent removal.
DCMTEA (1.1 eq)0 to RT24<20%Reaction stalled due to base depletion by the -COOH group.

Detailed Experimental Protocol

Materials Required:

  • 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid (1.0 mmol, 1.0 eq)

  • Aniline (1.1 mmol, 1.1 eq)

  • Triethylamine (TEA) (2.5 mmol, 2.5 eq)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • 1M HCl (aq) and Saturated NaHCO₃ (aq)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (N₂ or Ar) to prevent competitive hydrolysis of the sulfonyl chloride.

  • Substrate Dissolution: Suspend 5-chloro-3-(chlorosulfonyl)-2-methylbenzoic acid (1.0 eq) in 10 mL of anhydrous DCM. Causality Note: The starting material may not fully dissolve until the base is added due to intermolecular hydrogen bonding of the carboxylic acids.

  • Cooling & Base Addition: Cool the suspension to 0 °C using an ice-water bath. Add TEA (2.5 eq) dropwise over 5 minutes. The mixture will become homogeneous as the soluble triethylammonium carboxylate salt forms.

  • Nucleophile Addition: Add aniline (1.1 eq) dropwise. Maintain the temperature at 0 °C for 15 minutes to control the initial exotherm and suppress potential side reactions.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours. Monitor completion via TLC (Eluent: DCM/MeOH 9:1, UV active).

Phase-Switch Workup Strategy: Because the desired product contains a free carboxylic acid, it can be purified using a highly efficient acid-base phase-switch extraction, completely bypassing the need for silica gel column chromatography.

  • Alkaline Extraction: Quench the reaction with 15 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and shake vigorously.

  • Phase Separation: The unreacted aniline and non-polar organic impurities remain in the lower DCM layer. The target sulfonamide product partitions into the upper aqueous layer as a highly soluble sodium carboxylate salt. Discard the DCM layer.

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously, slowly add 1M HCl until the pH reaches 2.0–3.0. The protonated sulfonamide product will rapidly precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate through a Büchner funnel, wash with cold distilled water (2 × 10 mL), and dry under high vacuum to afford pure 5-chloro-3-(N-phenylsulfamoyl)-2-methylbenzoic acid.

Workup RM Crude Reaction Mixture (Product, Base·HCl, Excess Aniline) Ext1 Aqueous Extraction (Add sat. NaHCO3 & EtOAc) RM->Ext1 Org1 Organic Phase (Unreacted Aniline, Impurities) Ext1->Org1 Discard Aq1 Aqueous Phase (Product as Soluble Carboxylate) Ext1->Aq1 Retain Acid Acidification (Add 1M HCl to pH 2-3) Aq1->Acid Precip Precipitation / Extraction (Pure Sulfonamide Product) Acid->Precip Filtration

Phase-switch workup exploiting the carboxylic acid for chromatography-free purification.

References

Sources

Application Notes and Protocols for the Preparation of Sulfonyl Chloride Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indispensable Role of Sulfonyl Chlorides in Drug Discovery

Sulfonyl chlorides are a cornerstone functional group in medicinal chemistry, serving as highly versatile electrophilic intermediates for the synthesis of a vast array of bioactive molecules. Their significance stems from their ability to readily react with nucleophiles to form sulfonamides, sulfonates, and other sulfur-containing motifs that are prevalent in numerous approved drugs. The sulfonamide functional group, in particular, is a privileged scaffold, exhibiting a wide range of biological activities including antibacterial, diuretic, anticonvulsant, and anti-inflammatory properties. The ability to efficiently and selectively synthesize diverse sulfonyl chlorides is therefore a critical capability in any drug discovery program.

This guide provides an in-depth exploration of the key synthetic strategies for preparing sulfonyl chloride derivatives. It moves beyond a mere listing of procedures to offer insights into the causality behind experimental choices, ensuring that researchers can not only execute these protocols but also adapt and troubleshoot them effectively. We will delve into classical methods, modern innovations that offer milder conditions and broader functional group tolerance, and the practical considerations essential for success in a medicinal chemistry laboratory.

Strategic Approaches to Sulfonyl Chloride Synthesis

The choice of synthetic route to a target sulfonyl chloride is dictated by several factors, including the starting material availability, the electronic nature of the substrate, the presence of sensitive functional groups, and scalability. Below, we dissect the most prominent and reliable methods employed in modern medicinal chemistry.

The Classic Approach: Electrophilic Chlorosulfonation of Arenes

Direct chlorosulfonation is a long-established method that involves the reaction of an aromatic compound with chlorosulfonic acid (ClSO₃H). This is an electrophilic aromatic substitution (EAS) reaction where the electrophile is generated from chlorosulfonic acid.[1][2]

Mechanism & Rationale: The reaction proceeds via the attack of the aromatic ring on the electrophilic sulfur atom of chlorosulfonic acid, or a related species generated in situ, to form a sigma complex (arenium ion).[2][3] Subsequent loss of a proton restores aromaticity and yields the corresponding arylsulfonic acid, which is then converted to the sulfonyl chloride by the excess chlorosulfonic acid.[1]

Advantages:

  • Uses readily available and inexpensive reagents.

  • Can be effective for simple, electron-rich aromatic systems.

Limitations & Considerations:

  • Harsh Conditions: Often requires heating and a large excess of the corrosive and hazardous chlorosulfonic acid.[1][4][5]

  • Regioselectivity: As with many EAS reactions, it can produce mixtures of regioisomers, particularly with substituted arenes, necessitating challenging purifications. The regioselectivity is governed by the electronic properties of the substituents on the aromatic ring.

  • Functional Group Intolerance: The strongly acidic and oxidizing conditions are incompatible with many sensitive functional groups commonly found in complex drug-like molecules.

  • Safety: Chlorosulfonic acid reacts violently with water and is highly corrosive.[4][5] Extreme caution and appropriate personal protective equipment (PPE) are mandatory.

Visualizing the Workflow: Electrophilic Chlorosulfonation

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product & Workup A Arene (Ar-H) C Electrophilic Aromatic Substitution A->C B Chlorosulfonic Acid (ClSO3H) B->C D In situ conversion of Ar-SO3H to Ar-SO2Cl C->D F Aqueous Workup (Quenching on ice) D->F E Aryl Sulfonyl Chloride (Ar-SO2Cl) F->E

Caption: Workflow for arene chlorosulfonation.

The Sandmeyer-Meerwein Approach: From Anilines to Sulfonyl Chlorides

A powerful and regioselective method for the synthesis of aryl sulfonyl chlorides starts from readily available anilines. This modified Sandmeyer reaction, often referred to as the Meerwein reaction, involves the diazotization of an aniline followed by a copper-catalyzed reaction with sulfur dioxide.[6][7]

Mechanism & Rationale: The aniline is first converted to a diazonium salt (Ar-N₂⁺) using sodium nitrite in the presence of a strong acid. This diazonium salt is then introduced to a solution of sulfur dioxide in a suitable solvent (traditionally acetic acid) containing a copper(I) or copper(II) catalyst.[6] The copper catalyst facilitates a single-electron transfer (SET) process, leading to the formation of an aryl radical, which is then trapped by sulfur dioxide. Subsequent reaction with a chloride source furnishes the desired aryl sulfonyl chloride.[7]

Modern Variants for Enhanced Practicality:

  • Aqueous Process: To improve safety and environmental friendliness, protocols using aqueous acidic conditions have been developed.[6][8] In these methods, the low solubility of the product sulfonyl chloride in water allows it to precipitate directly from the reaction mixture, protecting it from hydrolysis and simplifying isolation.[6][8]

  • SO₂ Surrogates: The use of gaseous and toxic sulfur dioxide can be cumbersome. Modern adaptations employ stable SO₂ surrogates like DABSO (DABCO-bis(sulfur dioxide) adduct) or use thionyl chloride (SOCl₂) as both a chloride and an in-situ source of SO₂.[6][8][9]

  • Continuous Flow Synthesis: To mitigate the safety risks associated with potentially explosive diazonium intermediates, this reaction has been successfully adapted to continuous flow reactors. This technology allows for precise control over reaction temperature and residence time, minimizing the accumulation of hazardous species.

Advantages:

  • Excellent Regiocontrol: The position of the sulfonyl chloride group is determined by the position of the amino group on the starting aniline.

  • Wide Substrate Scope: Tolerates a broad range of functional groups, especially on electron-deficient and electron-neutral aromatic rings.[6][8]

  • Readily Available Starting Materials: Anilines are a large and diverse class of commercially available starting materials.

Protocol: Aqueous Sandmeyer-Meerwein Synthesis of 2-Chloropyridine-3-sulfonyl Chloride [6]

  • Preparation of SO₂ source: In a well-ventilated fume hood, add thionyl chloride (42 mL) dropwise to water (250 mL) cooled to 0 °C, maintaining the temperature between 0-7 °C. Allow the solution to warm to 15 °C over 17 hours.

  • Catalyst Addition: Add copper(I) chloride (1.33 g) to the mixture.

  • Diazotization: In a separate flask, add hydrochloric acid (36% w/w, 135 mL) to 3-amino-2-chloropyridine (17.3 g) while maintaining the temperature below 30 °C with ice cooling. Cool the resulting mixture to -5 °C.

  • Diazonium Salt Formation: Add a solution of sodium nitrite (10.0 g) in water (40 mL) dropwise over 45 minutes, keeping the reaction temperature between -5 to 0 °C. Stir the resulting slurry for 10 minutes.

  • Meerwein Reaction: Add the cold diazonium salt slurry to the prepared SO₂/catalyst mixture, which has been pre-cooled to -3 °C.

  • Isolation: The product, 2-chloropyridine-3-sulfonyl chloride, precipitates from the reaction mixture. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Oxidative Chlorination of Thiols and Disulfides

For cases where the corresponding thiol or disulfide is readily accessible, oxidative chlorination provides a direct and often mild route to sulfonyl chlorides. A variety of reagent systems have been developed for this transformation.

Key Reagent Systems & Rationale:

  • Hydrogen Peroxide/Zirconium Tetrachloride (H₂O₂/ZrCl₄): This system offers an exceptionally rapid and high-yielding conversion of thiols and disulfides to sulfonyl chlorides at room temperature.[10] The reaction is often complete within minutes. Zirconium tetrachloride acts as a Lewis acid catalyst to activate the sulfur species towards oxidation by hydrogen peroxide.

  • N-Chlorosuccinimide (NCS): In the presence of a chloride source (e.g., HCl or tetrabutylammonium chloride) and water, NCS can effectively oxidize thiols to sulfonyl chlorides under mild conditions.[11] This method avoids the use of harsh, corrosive reagents.

  • Chlorotrimethylsilane (TMSCl)/Nitrate Salts: The combination of a nitrate salt (e.g., KNO₃) and TMSCl serves as a mild and efficient reagent system for the oxidative chlorination of thiols and disulfides.[12]

Advantages:

  • Mild Conditions: These methods often operate at or below room temperature, enhancing functional group compatibility.

  • High Yields: Many of these protocols provide excellent yields of the desired sulfonyl chlorides.[11]

  • Direct Conversion: Provides a straightforward route from common sulfur-containing starting materials.

Table 1: Comparison of Oxidative Chlorination Reagents for Thiol Conversion

Reagent SystemTypical ConditionsAdvantagesLimitationsReference
H₂O₂ / ZrCl₄Acetonitrile, Room Temp, < 5 minExtremely fast, high yields, mildRequires stoichiometric Lewis acid[10]
NCS / HClCH₂Cl₂, Room TempMild, avoids harsh oxidantsMay require aqueous workup[11]
TMSCl / KNO₃Acetonitrile, 50 °CMild, good yieldsRequires heating[12]
Aqueous ChlorineWater / AcidInexpensiveCan lead to over-oxidation or ring chlorination[6]
Modern and Niche Methodologies

The field of synthetic chemistry is constantly evolving, leading to novel methods that address the limitations of classical approaches.

  • From Sulfonyl Hydrazides: A facile method involves the treatment of sulfonyl hydrazides with N-halosuccinimides (NCS or NBS). This reaction is typically rapid, clean, and proceeds in high yield at room temperature, offering a convenient alternative when the corresponding sulfonyl hydrazide is available or easily prepared.[13]

  • From Primary Sulfonamides (Late-Stage Functionalization): A groundbreaking method for late-stage functionalization utilizes a pyrylium salt (Pyry-BF₄) to activate the otherwise unreactive primary sulfonamide. This activation enables its conversion to a sulfonyl chloride under mild conditions, which can then be reacted in situ with various nucleophiles. This is particularly valuable for modifying complex, drug-like molecules at a late stage in the synthesis without needing to re-synthesize from early intermediates.

  • Palladium-Catalyzed Cross-Coupling: For advanced applications, methods such as the palladium-catalyzed chlorosulfonylation of arylboronic acids have been developed.[14] While requiring more specialized reagents and catalysts, these approaches can offer unique synthetic pathways to complex sulfonyl chlorides.

Safety and Handling of Key Reagents

Many of the reagents used in sulfonyl chloride synthesis are hazardous and require careful handling in a well-ventilated chemical fume hood with appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves).

  • Chlorosulfonic Acid (ClSO₃H): Extremely corrosive and causes severe burns.[4][5] It reacts violently and exothermically with water, releasing toxic HCl gas. All equipment must be scrupulously dry. Spills should be neutralized with a suitable agent like sodium bicarbonate, not water.

  • Thionyl Chloride (SOCl₂): A toxic, corrosive liquid that reacts with water to release toxic gases (HCl and SO₂).[15][16][17] It is a lachrymator and harmful if inhaled or swallowed.[16]

  • Diazonium Salts: Aryl diazonium salts can be explosive, especially when isolated in a dry state. It is standard practice to generate and use them in situ at low temperatures (typically 0-5 °C) without isolation.

Visualizing the Decision-Making Process

G Start Target Sulfonyl Chloride (Ar-SO2Cl) Q1 Is the corresponding Aniline (Ar-NH2) readily available? Start->Q1 Q2 Is the corresponding Thiol (Ar-SH) or Arene (Ar-H) available? Q1->Q2 No M1 Use Sandmeyer-Meerwein Reaction Q1->M1 Yes Q3 Is this a late-stage functionalization of a complex molecule with a primary sulfonamide? Q2->Q3 Neither M2 Use Oxidative Chlorination of Thiol Q2->M2 Thiol M3 Use Direct Chlorosulfonation of Arene Q2->M3 Arene M4 Use Pyry-BF4 activation of Sulfonamide Q3->M4 Yes

Caption: Decision tree for selecting a synthetic route.

Conclusion

The preparation of sulfonyl chlorides is a fundamental task in medicinal chemistry that enables access to the critical sulfonamide pharmacophore and other essential sulfur-based functionalities. While classical methods like direct chlorosulfonation remain useful for certain applications, modern chemistry has provided a suite of milder, more selective, and safer alternatives. The Sandmeyer-Meerwein reaction from anilines offers unparalleled regiocontrol, while various oxidative chlorination protocols provide efficient entry points from thiols. For late-stage diversification, emerging techniques that activate stable functional groups like primary sulfonamides are transforming the landscape of drug analog synthesis. By understanding the mechanisms, advantages, and limitations of each approach, the medicinal chemist is well-equipped to strategically select and execute the optimal synthesis for accelerating their drug discovery efforts.

References

  • Hogan, A. M., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 929-934. [Link]

  • ResearchGate. (2025). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

  • Li, W., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5585. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]

  • Malet-Sanz, L., et al. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 8(23), 5324-5327. [Link]

  • St. Amant, A. H., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Organic & Biomolecular Chemistry, 20(48), 9554-9558. [Link]

  • Cornella, J., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(38), 13244-13248. [Link]

  • ResearchGate. (2025). A New, Mild Preparation of Sulfonyl Chlorides. [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Google Patents. (n.d.).
  • Biscoe, M. R., & Buchwald, S. L. (2009). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 11(8), 1773-1775. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]

  • Savant, A. A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Catalysis, 11(24), 15036-15043. [Link]

  • Scribd. (n.d.). Sulfonation and Chlorosulfonation Mechanisms. [Link]

  • Prakash, G. K. S., et al. (2007). Chlorotrimethylsilane−Nitrate Salts as Oxidants: Direct Oxidative Conversion of Thiols and Disulfides to Sulfonyl Chlorides. The Journal of Organic Chemistry, 72(15), 5847-5850. [Link]

  • ResearchGate. (2025). Recent Advances in Meerwein Arylation Chemistry. [Link]

  • NJ.gov. (n.d.). Hazard Summary: Chlorosulphonic Acid. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. [Link]

  • Google Patents. (n.d.).
  • Leah4sci. (2014). Aromatic Sulfonation Mechanism - EAS vid 5. [Link]

  • ResearchGate. (n.d.). Synthesis of sulfonyl halides. [Link]

  • Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation. [Link]

Sources

Troubleshooting & Optimization

Improving yield in sulfonamide coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfonamide Synthesis. As a Senior Application Scientist, I frequently see researchers struggle with the deceptively simple coupling of a sulfonyl chloride and an amine. While the fundamental S–N bond formation is a textbook nucleophilic acyl substitution, the reality of the benchtop involves navigating competing kinetic pathways, steric hindrance, and moisture sensitivity.

This guide is designed to move beyond basic recipes. Here, we will dissect the causality behind reaction failures and provide self-validating protocols to ensure your sulfonamide yields are optimized, reproducible, and scalable.

Diagnostic Decision Matrix

Before adjusting equivalents or abandoning a substrate, use the following logical matrix to identify the root cause of your coupling failure.

Workflow A Amine + Sulfonyl Chloride B Highly Nucleophilic Aliphatic Amine A->B C Electron-Poor Aniline / Hindered A->C D Aqueous Soluble (e.g., Amino Acid) A->D B_Action TEA or DIPEA in DCM (0°C to RT) B->B_Action Standard C_Action Pyridine solvent + DMAP catalyst C->C_Action Requires Activation D_Action Schotten-Baumann (Na2CO3 in H2O/THF) D->D_Action Biphasic

Decision matrix for selecting sulfonamide coupling conditions based on amine properties.

Troubleshooting FAQs: Mechanistic Failure Modes

Q1: My LC-MS shows complete consumption of the sulfonyl chloride, but my sulfonamide yield is <20%. What happened? The Causality: This is the classic signature of sulfonyl chloride hydrolysis. Sulfonyl chlorides are highly electrophilic and will rapidly react with adventitious water in your solvent or atmospheric moisture to form unreactive sulfonic acids [1]. Because sulfonic acids are highly polar, they often streak on normal-phase TLC or elute in the solvent front on reverse-phase LC-MS, making them easy to miss. The Fix: Ensure strictly anhydrous conditions (flame-dried glassware, dry DCM/THF, inert


 or Argon atmosphere). Alternatively, if your amine is water-soluble, switch entirely to a modified Schotten-Baumann biphasic system where the kinetics of amine attack outpace hydrolysis [1].

Q2: I am trying to couple a sterically hindered aniline, but the reaction stalls even with excess triethylamine (TEA). The Causality: Triethylamine is a Brønsted base, not a nucleophilic catalyst. It only serves to scavenge the HCl byproduct [2]. Electron-deficient amines (like anilines) lack the intrinsic nucleophilicity to overcome the activation energy barrier for direct attack on the sulfonyl chloride. The Fix: Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst, often in combination with pyridine as the solvent [3]. DMAP attacks the sulfonyl chloride to form a highly electrophilic


-sulfonylpyridinium intermediate, which is far more susceptible to attack by weak nucleophiles.

Q3: My reaction is generating a significant +Mass peak corresponding to bis-sulfonylation. How do I prevent this? The Causality: When a primary amine forms a secondary sulfonamide, the remaining N–H proton becomes highly acidic (pKa ~10) due to the strong electron-withdrawing nature of the sulfonyl group. In the presence of strong bases and excess sulfonyl chloride, this proton is stripped, and the resulting anion attacks a second electrophile molecule [4]. The Fix: Strictly limit the sulfonyl chloride to 1.0 - 1.05 equivalents. Add the sulfonyl chloride dropwise at 0 °C to a solution of the amine and base. This ensures the amine is always in stoichiometric excess relative to the active electrophile in the reaction medium.

Mechanistic Pathway of Catalytic Activation

Understanding why DMAP works is critical for optimizing reactions with unreactive anilines.

Mechanism RSO2Cl R-SO2Cl (Sulfonyl Chloride) Intermediate N-Sulfonylpyridinium Intermediate RSO2Cl->Intermediate + DMAP - Cl⁻ DMAP DMAP (Nucleophilic Catalyst) DMAP->Intermediate Product R-SO2NH-R' (Sulfonamide) Intermediate->Product + Amine - DMAP Amine R'-NH2 (Weak Nucleophile) Amine->Product

Mechanistic pathway of DMAP-catalyzed sulfonamide coupling.

Quantitative Optimization Matrix

Use the following table to select the optimal base and solvent system based on your specific substrate constraints.

Reaction ConditionBase / CatalystSolventOptimal SubstratesPrimary Drawbacks
Standard Anhydrous TEA or DIPEA (1.5–2.0 eq)DCM or THFHighly nucleophilic primary/secondary aliphatic aminesProne to bis-sulfonylation if the amine is not sterically hindered [4].
Nucleophilic Catalysis Pyridine (solvent) + DMAP (0.1–1.0 eq)Pyridine or DCMElectron-deficient anilines, sterically hindered aminesPyridine is difficult to remove; requires rigorous acidic aqueous workup [3].
Modified Schotten-Baumann

or NaOH (2.0–3.0 eq)

/ DCM (Biphasic)
Amino acids, highly water-soluble aminesHydrolysis of sulfonyl chloride competes; requires excess electrophile [1].
Oxidative Chlorination NaDCC (Oxidant)Water, EtOH, or DESThiols (in situ conversion to sulfonyl chlorides)Limited to substrates that can tolerate oxidative conditions [5].

Self-Validating Experimental Protocols

Protocol A: Anhydrous Coupling with Nucleophilic Catalysis (For Hindered/Weak Amines)

This protocol utilizes DMAP to lower the activation energy barrier for unreactive amines.

  • Preparation: Flame-dry a round-bottom flask. Dissolve the amine (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add anhydrous Pyridine (2.0 eq) and cool the mixture to 0 °C under an inert Nitrogen or Argon atmosphere.

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise over 30 minutes. Causality: Slow addition prevents a high local concentration of the electrophile, minimizing the risk of bis-sulfonylation.

  • Reaction & Self-Validation: Allow the reaction to warm to room temperature.

    • Validation Step: To confirm the sulfonyl chloride is active and not hydrolyzed, quench a 5 µL reaction aliquot in 100 µL of methanol containing TEA. If LC-MS shows the methyl sulfonate ester instead of the target sulfonamide, your electrophile is perfectly active, but your amine is failing to attack. You may need to heat the reaction or increase DMAP loading.

  • Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove Pyridine and DMAP), saturated

    
    , and brine. Dry the organic layer over anhydrous 
    
    
    
    , filter, and concentrate.
Protocol B: Modified Schotten-Baumann Biphasic Coupling (For Amino Acids)

This protocol leverages a biphasic system to protect water-soluble amines while managing the HCl byproduct.

  • Preparation: Dissolve the amine (1.0 eq) and

    
     (2.0 eq) in a 1:1 mixture of Water and THF (or DCM).
    
  • Cooling: Cool the vigorously stirring biphasic mixture to 0 °C.

  • Addition: Add the sulfonyl chloride (1.2 eq) portion-wise or dropwise in THF. Causality: A slight excess is required here because the aqueous environment will inevitably hydrolyze a small percentage of the sulfonyl chloride into sulfonic acid.

  • Reaction & Self-Validation: Stir vigorously for 4–6 hours at room temperature.

    • Validation Step: Monitor the pH of the aqueous layer using pH paper. The reaction generates HCl; if the pH drops below 8, the amine will protonate and lose its nucleophilicity. A stable pH > 8 validates that the

      
       is actively scavenging the byproduct.
      
  • Workup: Separate the layers. Wash the aqueous layer once with pure DCM to remove unreacted sulfonyl chloride. Acidify the aqueous layer with 10% HCl to pH 2 at 0 °C. The pure sulfonamide product will typically precipitate and can be collected by vacuum filtration.

References

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations Source: MDPI (Molecules) URL:Verify Source[1]

  • Synthetic Routes for Venetoclax at Different Stages of Development Source: ACS Publications (Organic Process Research & Development) URL:Verify Source[3]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy Source: RSC Publishing (Green Chemistry) URL:Verify Source[5]

  • Technical Support Center: Optimizing 2-Aminobenzenesulfonamide Coupling Reactions Source: Benchchem URL:Verify Source[4]

  • Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride Source: Benchchem URL:Verify Source[2]

Sources

Handling moisture-sensitive chlorosulfonyl compounds in the lab

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling Moisture-Sensitive Chlorosulfonyl Compounds in the Lab Content Type: Technical Support Center & Troubleshooting Guide Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Reactive Intermediates Support Center

From: Dr. Aris Thorne, Senior Application Scientist Subject: Mastering Chlorosulfonyl Chemistry: Safety, Stability, and Synthesis

If you are reading this, you are likely holding a bottle of a chlorosulfonyl compound—perhaps p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), or the notoriously unforgiving chlorosulfonyl isocyanate (CSI). These reagents are the workhorses of functional group transformation, but they demand respect.

In my 15 years of bench experience, I have seen these compounds turn simple protections into nightmares of low yields and violent exotherms. This guide is not just a list of rules; it is a system designed to help you understand the causality of failure and the mechanism of safety.

Part 1: Know Your Reagent (Physical Data & Hazards)

Before you unseal a bottle, you must understand the physical state and thermal limits of your specific reagent. Chlorosulfonyls are not a monolith; their handling varies significantly between solids and liquids.

Table 1: Physical Properties of Common Chlorosulfonyl Reagents

CompoundAbbr.State (RT)Melting PointBoiling PointDensityReactivity Profile
Methanesulfonyl chloride MsClLiquid-32 °C161 °C1.48 g/mLHigh. Lachrymator. Rapid hydrolysis.
p-Toluenesulfonyl chloride TsClSolid69–71 °C146 °C (15 mmHg)N/AModerate.[1] Hydrolyzes slowly to form acidic crust.
Benzenesulfonyl chloride PhSO₂ClLiquid14.5 °C251 °C (dec.)1.38 g/mLHigh. Freezes in cold storage; thaw carefully.
Chlorosulfonyl isocyanate CSILiquid-44 °C107 °C1.62 g/mLExtreme. Violent reaction with water. Explosive pressure buildup.

Critical Insight: The density of liquid sulfonyl chlorides is significantly higher than water. In an aqueous quench, the reagent will sink to the bottom, potentially delaying hydrolysis until a critical mass reacts all at once—a phenomenon known as the "delayed exotherm" [1].

Part 2: Pre-Experiment Verification (Quality Control)

Q: How do I know if my reagent is "dead" before I start?

The "Pop" Test (Auditory Diagnostic): When opening a stored bottle of liquid sulfonyl chloride (like MsCl), listen for a distinct hiss or pop.

  • Mechanism: Moisture ingress hydrolyzes the

    
     bond, releasing HCl gas.
    
  • Verdict: A loud pop indicates significant degradation and internal pressure buildup. Use with caution or purify.

Visual Inspection (The Crust Check): For solids like TsCl, look for a "wet sugar" appearance or a hard, fused crust. Pure TsCl should be a free-flowing white powder or soft crystals.

  • Troubleshooting: If the solid is fused, do not chisel it out with a metal spatula (spark risk/corrosion). Dissolve the entire chunk in an inert solvent (e.g., DCM) and use the solution, or recrystallize from chloroform/petroleum ether [2].

Analytical Validation (NMR): Run a quick


 NMR in 

.
  • Look for: Broad singlets shifting downfield (sulfonic acid protons) or extra aromatic peaks corresponding to the acid byproduct.

Part 3: Operational Handling (The Setup)

Handling liquid chlorosulfonyls requires a strict exclusion of atmospheric moisture.[2][3] The following workflow illustrates the "Inert Gas Manifold" technique, which is superior to simple syringe transfer for highly sensitive reagents like CSI.

Diagram 1: Inert Handling Workflow for Liquid Reagents

InertHandling Start Start: Reagent Bottle Septum Step 1: Replace Cap with Rubber Septum (Under N2 Flow) Start->Septum Minimize Air Exposure Purge Step 2: Insert N2 Inlet Needle (Positive Pressure) Septum->Purge Create Inert Blanket Syringe Step 3: Insert Syringe (Purge with N2 3x) Purge->Syringe Prevent Moisture in Needle Draw Step 4: Draw Liquid (Invert Bottle) Syringe->Draw Pressure Equalization Transfer Step 5: Transfer to Reaction (Dropwise Addition) Draw->Transfer Avoid Turbulence

Caption: Standard Operating Procedure for transferring moisture-sensitive liquid chlorosulfonyls using positive pressure techniques.

Key Protocol Note: Never pull the plunger back against a vacuum. Always push inert gas into the bottle to push the liquid out into the syringe. This prevents moist lab air from being sucked into the reagent bottle [3].

Part 4: Reaction Troubleshooting

Q: My yield is low, and I see a lot of unreacted starting material. Why?

The Competition Scenario: The reaction is a race between your nucleophile (amine/alcohol) and adventitious water for the electrophilic sulfur center.

  • Diagnosis: If your solvent is not dry (Karl Fischer < 50 ppm), water will consume the sulfonyl chloride to form sulfonic acid. Sulfonic acid is not electrophilic; it is a dead end.

  • Fix: Increase the equivalents of Sulfonyl Chloride (1.2 -> 1.5 eq). Ensure the base (TEA/DIPEA) is fresh, as old amines often absorb water.

Q: The reaction turned black and viscous. What happened?

The Exotherm Trap: Sulfonylation is highly exothermic.

  • Causality: High temperatures accelerate decomposition and polymerization side reactions.

  • Protocol: Always dilute the sulfonyl chloride in an inert solvent (DCM, THF) and add it dropwise to the reaction mixture at 0°C. Never add neat reagent to a warm mixture.

Part 5: Quenching & Disposal (Safety Critical)

Quenching is the most dangerous phase. The addition of water to excess chlorosulfonyl generates HCl gas and heat instantly.

The "Volcano" Effect: Adding water directly to a neat chlorosulfonyl compound can cause a delayed induction period followed by a violent eruption of hot acid and gas.

Diagram 2: The Quenching Decision Tree

Quenching Start Material to Quench? Type Is it Neat Reagent or Reaction Mixture? Start->Type Neat Neat Reagent (High Hazard) Type->Neat Neat Mixture Reaction Mixture (Diluted) Type->Mixture Diluted MethodA Method A: Dilute with DCM/Toluene Then add Ice slowly Neat->MethodA NEVER add water directly MethodB Method B: Add Sat. NH4Cl or Ice Water dropwise Mixture->MethodB Base Neutralize: Add NaHCO3 slowly (Watch for CO2) MethodA->Base MethodB->Base Disposal Check pH -> Waste Base->Disposal

Caption: Decision logic for safely quenching chlorosulfonyl compounds based on concentration and state.

Standard Quenching Protocol (The "Ice-Amine" Method):

  • Cool: Place the reaction vessel in an ice bath.

  • Dilute: Ensure the mixture is well-diluted with solvent.

  • Sacrificial Nucleophile: Add a small amount of methanol or ammonium hydroxide solution. This reacts to form a stable ester or sulfonamide, which is safer than the free acid formed by water [4].

  • Neutralize: Slowly add saturated Sodium Bicarbonate (

    
    ). Warning: This releases 
    
    
    
    .[4] Wait for bubbling to cease before adding more.

Part 6: Frequently Asked Questions (FAQs)

Q: A syringe needle clogged with white solid while transferring TsCl. What do I do? A: The "white solid" is likely the sulfonic acid formed by moisture in the needle reacting with the chloride.

  • Immediate Action: Do not force the plunger. The pressure can cause the barrel to shatter or the needle to detach (projectile hazard).

  • Remedy: Discard the syringe and needle immediately into a sharps container. Do not attempt to clean it. For future transfers, ensure the needle is purged with dry nitrogen before touching the liquid.

Q: I spilled a small amount of Chlorosulfonyl Isocyanate (CSI) in the hood. How do I clean it? A: Do not use water or paper towels initially.

  • Cover: Cover the spill with solid sodium carbonate (

    
    ) or dry sand to absorb the liquid.
    
  • Neutralize: Once absorbed, carefully scoop the solid into a beaker containing isopropanol (reacts less violently than water).

  • Final Clean: Wash the hood surface with a dilute soap solution [5].

References

  • National Research Council.[5][6] (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6] [Link]]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for acid chloride quenching).
  • Safe Work Australia. (2020). Guide to Handling Isocyanates. Retrieved from [Link]

Sources

Optimizing reaction temperature for chlorosulfonyl substitution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chlorosulfonylation Reaction Optimization

Introduction: The Thermal Balancing Act

Welcome to the Technical Support Center. You are likely here because your chlorosulfonylation reaction—typically using chlorosulfuric acid (


)—is suffering from one of three common failures: low conversion  (stuck at sulfonic acid), sulfone byproduct formation  (sludge), or hydrolysis during workup  (vanishing yield).

In chlorosulfonylation, temperature is not just a variable; it is the switch that toggles between kinetic control (desired product) and thermodynamic control (sulfone byproduct). This guide synthesizes mechanistic insights with field-proven protocols to help you navigate this narrow thermal window.

Module 1: The Thermodynamics & Kinetics (The "Why")

To optimize, you must visualize the competition between the desired pathway and the parasitic pathway.

The Mechanism:

  • Sulfonation (Fast, Exothermic): The substrate (

    
    ) reacts with 
    
    
    
    to form the sulfonic acid (
    
    
    ). This occurs readily, often at low temperatures (
    
    
    ).
  • Chlorination (Slow, Endothermic): The sulfonic acid reacts with a second equivalent of

    
     (or added thionyl chloride) to form the sulfonyl chloride (
    
    
    
    ). This step usually requires energy (heat).
  • Sulfonylation (Parasitic, High T): If the temperature is too high, the highly electrophilic sulfonyl cation (

    
    ) attacks a remaining unreacted arene ring, forming the thermodynamically stable diaryl sulfone (
    
    
    
    ).

Visualizing the Pathway:

Chlorosulfonylation_Pathway Start Substrate (Ar-H) + 2 ClSO3H Intermediate Sulfonic Acid (Ar-SO3H) Start->Intermediate Step 1: Sulfonation (Fast, Exothermic, <0°C) Product Sulfonyl Chloride (Ar-SO2Cl) Intermediate->Product Step 2: Chlorination (Slow, Needs Heat 20-60°C) Requires Excess Acid Byproduct Diaryl Sulfone (Ar-SO2-Ar) Intermediate->Byproduct Parasitic Path (High Temp >80°C) Or Localized Hotspots Product->Byproduct Attack on Ar-H

Figure 1: Reaction pathway showing the critical divergence between product formation (green) and sulfone generation (red).

Module 2: Troubleshooting Guide (The "What to Do")

Use this diagnostic table to identify the root cause of your failure based on the physical appearance and analytical data of your reaction mixture.

SymptomProbable CauseMechanistic ExplanationCorrective Action
"Sulfone Sludge" (Insoluble precipitate, low yield)Temperature too high or Addition too fast High T favors the thermodynamic attack of

on

. Fast addition creates localized hotspots (exotherms).
Cryogenic Addition: Cool to -5°C to -10°C during addition. Dilution: Use a solvent (DCM, CHCl3) to act as a heat sink.
Stuck at Acid (LCMS shows

of

)
Temperature too low or Wet Reagents The conversion of

has a higher activation energy. Water hydrolyzes

to

, stopping the reaction.
Stepwise Heating: After addition, warm to 50-60°C for 1-2h. Add Thionyl Chloride: Add

(1.5 eq) to drive the chlorination if

alone fails.
Vanishing Yield (Product disappears after workup)Hydrolysis during Quench Sulfonyl chlorides are moisture sensitive. Quenching into water generates heat, accelerating hydrolysis back to sulfonic acid.Reverse Quench: Pour the reaction mixture slowly onto crushed ice (never water into acid). Keep quench temp <5°C.
Viscous/Frozen Mix Hydrogen Bonding Sulfonic acid intermediates form strong H-bond networks, hindering stirring and mass transfer.Excess Acid: Use 5-10 eq of

as solvent. Inert Solvent: Use 1,2-dichloroethane or chloroform to maintain fluidity.
Troubleshooting Logic Flow

Troubleshooting_Logic Problem Identify Issue Check_LCMS Check LCMS/TLC Problem->Check_LCMS Result_Acid Major Peak: Sulfonic Acid Check_LCMS->Result_Acid Result_Sulfone Major Peak: Sulfone (Dimer) Check_LCMS->Result_Sulfone Result_Clean Clean Conversion in Rxn Low Isolated Yield Check_LCMS->Result_Clean Action_Heat Increase Temp (Stepwise) OR Add SOCl2 Result_Acid->Action_Heat Action_Cool Reduce Addition Rate Lower Initial Temp Dilute with Solvent Result_Sulfone->Action_Cool Action_Quench Optimize Quench: Use Ice only Extract immediately Result_Clean->Action_Quench

Figure 2: Decision tree for diagnosing reaction failures based on analytical data.

Module 3: Optimized Protocol (SOP)

This protocol uses a "Ramp-and-Soak" temperature profile to maximize selectivity. It is designed for a standard substrate (e.g., Acetanilide or Toluene) but is applicable to most aromatics.

Reagents:

  • Substrate (1.0 equiv)

  • Chlorosulfuric acid (

    
    ) (5.0 - 8.0 equiv) — Acts as reagent and solvent.
    
  • Optional: Thionyl Chloride (

    
    ) (1.5 equiv) — If substrate is deactivated.
    

Step-by-Step Methodology:

  • Preparation (The Cold Start):

    • Dry all glassware thoroughly (oven-dried).[1][2] Moisture is the enemy.

    • Place neat

      
       in a round-bottom flask equipped with a drying tube (
      
      
      
      ) and an internal thermometer.
    • Cool the acid to 0°C - 5°C using an ice/salt bath.[2] Critical: Do not freeze the acid (mp -80°C), but keep it cold to manage the exotherm.

  • Addition (Kinetic Control):

    • Add the substrate portion-wise (solid) or dropwise (if liquid/solution) over 30–60 minutes.

    • Monitor Internal Temp: Do not allow the temperature to rise above 15°C .

    • Why? This keeps the reaction at the sulfonic acid stage and prevents localized overheating that leads to sulfones.

  • Digestion (Thermodynamic Drive):

    • Once addition is complete, remove the ice bath.[3]

    • Allow the mixture to warm to Room Temperature (20-25°C). Stir for 30 mins.

    • Ramp: Slowly heat the mixture to 50°C - 60°C .

    • Soak: Hold at this temperature for 2–3 hours.

    • Checkpoint: Check TLC/LCMS.[1][4] If conversion to chloride is incomplete, add

      
       (if compatible) or increase temp to 70°C (risk of sulfone increases).
      
  • Quenching (The Danger Zone):

    • Cool the reaction mixture back to Room Temperature.

    • Prepare a large beaker of crushed ice (approx. 10g ice per 1mL acid).

    • Pour the reaction mixture ONTO the ice slowly with vigorous stirring.

    • Never pour water into the acid.

    • Extract Immediately: As soon as the ice melts, extract with DCM or Ethyl Acetate. Do not let the product sit in the acidic aqueous layer.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use a solvent instead of neat chlorosulfuric acid? A: Yes. If your substrate is a solid or the reaction is too viscous, use Chloroform (


)  or 1,2-Dichloroethane (DCE) . These solvents are stable to the acid. DCM can be used but its low boiling point (40°C) limits the "Digestion" temperature. Note: Using a solvent often requires a higher excess of acid to maintain kinetics.

Q: Why is Thionyl Chloride (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


) sometimes added? 
A: 

produces water as a byproduct (

). This water can hydrolyze the reagent.[3][4][5] Adding

scavenges this water (

) and helps convert the sulfonic acid to the sulfonyl chloride, allowing the reaction to proceed at lower temperatures (40-50°C instead of 80°C), which reduces sulfone byproducts.

Q: My product decomposes on the silica column. How do I purify? A: Sulfonyl chlorides are reactive.[1][3][5][6][7][8] Silica gel is slightly acidic and contains water, which can hydrolyze the product.

  • Fix: Treat the silica with 1-2% Triethylamine/Hexane before loading.

  • Better: Recrystallize from Hexane/Toluene or use the crude product directly in the next step (e.g., sulfonamide formation) if possible.

References

  • BenchChem Technical Support. (2025).[1][2] Preventing decomposition of sulfonyl chloride during reaction.[1][2] Retrieved from

  • Royal Society of Chemistry. (2007). Synthesis of p-acetamidobenzenesulfonyl chloride: Supporting Information. Org.[3][4][7][9][10] Lett. Retrieved from

  • National Institutes of Health (NIH). (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.[8] PMC. Retrieved from

  • Organic Chemistry Portal. (2014). Sulfonyl chloride synthesis by chlorosulfonation.[2][3][5][6][7][8][11] Retrieved from

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.

Sources

Storage stability of 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid

CAS: 141109-25-3 (Analogous/Derivative Reference) | Class: Aryl Sulfonyl Chlorides

Introduction: The Reactivity Paradox

Welcome to the technical support hub for 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid . This compound is a dual-functionalized building block, possessing both a carboxylic acid and a highly reactive sulfonyl chloride moiety.[1]

The Core Challenge: The very feature that makes this compound valuable in drug discovery—the electrophilic sulfonyl chloride group (


)—is its Achilles' heel. It is thermodynamically driven to hydrolyze into its corresponding sulfonic acid upon contact with atmospheric moisture.[2] This guide moves beyond basic "store at 4°C" advice to explain the mechanistic causes of degradation and provides self-validating protocols to ensure your experimental success.

Module 1: Critical Storage Parameters

The Golden Rule: Moisture is the enemy. Thermal decomposition is secondary but accelerates moisture-driven hydrolysis.

Mechanism of Failure

When exposed to humidity, the sulfur atom undergoes nucleophilic attack by water. This releases hydrochloric acid (HCl) gas. In a sealed vial, this HCl autocatalyzes further degradation and can corrode the septum or cap liner, compromising the seal and creating a feedback loop of destruction.

Storage Protocol Matrix
ParameterOptimal Condition Acceptable (Short Term) Critical Failure Mode
Temperature -20°C (Freezer) 2–8°C (Refrigerator)>25°C (Accelerates hydrolysis)
Atmosphere Argon or Nitrogen Desiccator w/ DrieriteAmbient Air (Hydrolysis risk)
Container Amber Glass + Teflon-lined Cap Clear Glass + ParafilmPlastic/Polypropylene (Permeable)
Physical State Crystalline Solid PowderSticky Gum/Paste (Hydrolyzed)

Tech Tip: If you store this compound at -20°C, you must allow the vial to warm to room temperature in a desiccator before opening. Opening a cold vial in humid lab air causes immediate condensation on the solid, triggering rapid hydrolysis.

Module 2: Diagnostic Protocols (Quality Control)

Issue: You cannot simply inject this compound into a standard reverse-phase HPLC to check purity. Reason: The sulfonyl chloride will hydrolyze on the column (reacting with the aqueous mobile phase), showing you a peak for the sulfonic acid degradation product, regardless of the sample's actual purity.

The Solution: Amine Derivatization

To accurately assess purity, you must "lock" the reactive sulfonyl chloride by converting it into a stable sulfonamide before analysis.

Step-by-Step QC Protocol:

  • Preparation: Dissolve ~5 mg of the sample in 1 mL of anhydrous Acetonitrile (MeCN).

  • Derivatization: Add 2 equivalents of a secondary amine (e.g., Morpholine or Diethylamine) or an excess of Benzylamine.

  • Reaction: Let stand at RT for 5–10 minutes. The reaction is usually instantaneous.

  • Analysis: Inject this mixture into your LC-MS/HPLC.

    • Intact Reagent will appear as the Sulfonamide derivative.

    • Degraded Reagent (already hydrolyzed) will appear as the Sulfonic Acid (it will not react with the amine).

Visualizing the QC Workflow

QC_Workflow Sample Unknown Sample (R-SO2Cl) Direct Direct Injection (Incorrect) Sample->Direct Deriv Derivatization (Correct) Sample->Deriv Water Mobile Phase (H2O) Result_Bad Hydrolysis on Column False Negative Water->Result_Bad In-situ Hydrolysis Amine Derivatizing Agent (Benzylamine) Amine->Deriv Reacts with Direct->Water Mixes with Result_Good Stable Sulfonamide Accurate Purity Deriv->Result_Good Locks Structure

Caption: Logical workflow comparing direct injection (flawed) vs. derivatization (accurate) for sulfonyl chloride analysis.

Module 3: Troubleshooting & Remediation

Scenario A: "The solid has turned into a sticky gum."
  • Diagnosis: Advanced hydrolysis. The resulting sulfonic acid is often hygroscopic and has a lower melting point, absorbing water from the air to form a syrup.

  • Remediation:

    • Small Scale (<1g): Discard. Remediation is not cost-effective.

    • Large Scale (>10g): You may attempt to regenerate the acid chloride. Reflux the material in neat Thionyl Chloride (

      
      ) with a catalytic amount of DMF. This converts the sulfonic acid (-SO3H) and any carboxylic acid dimers back to the acid chloride forms. Warning:  This is hazardous and requires distillation to remove excess 
      
      
      
      .
Scenario B: "I hear a 'pop' or hiss when opening the bottle."
  • Diagnosis: Pressure buildup from HCl gas release. This indicates slow degradation has occurred during storage.

  • Action: Vent in a fume hood immediately. Perform the Derivatization QC Protocol (above) to determine if the remaining solid is still usable. Often, the bulk solid is fine, and the gas was generated by surface hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Can I use methanol or ethanol to dissolve the sample for transfer? A: Absolutely not. Alcohols are nucleophiles. They will react with the sulfonyl chloride to form sulfonate esters (e.g., methyl ester), destroying your reagent. Use Dichloromethane (DCM) , Chloroform , or anhydrous THF .

Q2: The MSDS says "Corrosive." Is this just for skin contact? A: It refers to tissue and equipment. The HCl gas released can corrode metal spatulas and balance pans. Use plastic or glass weighing boats and clean your balance area immediately after use.

Q3: My reaction yield is low (<30%). What is happening? A: You likely have "competitive hydrolysis." If your reaction solvent is not anhydrous, or if your base (e.g., triethylamine) is wet, the water will compete with your amine/alcohol substrate for the sulfonyl chloride.

  • Fix: Dry your solvents over molecular sieves. Use a 1.2 equivalent excess of the sulfonyl chloride to account for trace moisture.

References

  • BenchChem Technical Support. (2025).[3][4] Temperature control in the synthesis of 4-(chlorosulfonyl)benzoic acid to minimize side reactions. Retrieved from

  • American Chemical Society (ACS). (2025). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis. Analytical Chemistry.[5] Retrieved from

  • National Institutes of Health (NIH). (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid. J Pharm Biomed Anal.[5] Retrieved from

  • Sigma-Aldrich. (n.d.). Handling and Stability of Sulfonyl Chlorides.[6][7][8] Technical Bulletin. (General chemical handling reference).

Sources

Executive Summary: The Challenge of the "Sticky" Electrophile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Removal of Unreacted Sulfonyl Chlorides

Topic: Strategies for the chemoselective removal of excess sulfonyl chlorides (


) from reaction mixtures.
Target Audience:  Medicinal Chemists, Process Chemists, and CMC Leads.

Sulfonyl chlorides are potent electrophiles used extensively to synthesize sulfonamides and sulfonate esters. However, they pose a dual challenge in purification:

  • Chemical Stability: They are surprisingly stable to simple aqueous washes, especially when sterically hindered or electron-rich (e.g., p-methoxybenzenesulfonyl chloride).

  • Genotoxicity: Many sulfonyl chlorides are classified as Potential Genotoxic Impurities (PGIs) . Regulatory bodies (ICH M7 guidelines) often require their control to low ppm levels (Threshold of Toxicological Concern, TTC), making efficient removal critical.

This guide details three field-proven modules for removal, ranked by operational complexity and specificity.

Module 1: The "Basic Handle" Strategy (Chemical Quenching)

Best For: Neutral products (e.g., non-basic sulfonamides, sulfonate esters). Contraindication: Do not use if your desired product contains a basic amine that will protonate at pH 3–4.

The Concept

Instead of relying on slow hydrolysis, we react the excess sulfonyl chloride with a "tagging" amine that contains a tertiary basic group. The resulting sulfonamide byproduct becomes highly basic and can be selectively partitioned into an acidic aqueous layer, leaving your neutral product in the organic phase.

Reagent: N,N-Dimethyl-1,3-propanediamine (DMAPA).

Protocol
  • Check Reaction Completion: Ensure your main coupling reaction is finished.

  • Add Quench: Add 0.2 – 0.5 equivalents (relative to the original sulfonyl chloride charge) of DMAPA directly to the reaction mixture.

  • Stir: Agitate at room temperature for 15–30 minutes.

    • Mechanism:[1][2]

      
       (Basic Impurity).
      
  • Acid Wash: Transfer to a separatory funnel. Wash the organic layer with 1M HCl or 10% Citric Acid .

    • Result: The DMAPA-sulfonamide protonates (

      
      ) and migrates to the aqueous layer.
      
  • Final Polish: Wash the organic layer with brine, dry over MgSO₄, and concentrate.

Visualization: The DMAPA Workflow

DMAPA_Workflow Start Crude Mixture (Product + Excess R-SO2Cl) Quench Add DMAPA (Stir 15-30 min) Start->Quench Reaction Forms Basic Sulfonamide (R-SO2-NH-R'-NMe2) Quench->Reaction Wash Wash with 1M HCl Reaction->Wash PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer (Contains Protonated Impurity) PhaseSep->AqLayer Basic impurities OrgLayer Organic Layer (Clean Neutral Product) PhaseSep->OrgLayer Product

Caption: Logical flow for converting lipophilic sulfonyl chlorides into water-soluble salts using DMAPA.

Module 2: Solid-Supported Scavenging

Best For: High-throughput synthesis (HTS), parallel medicinal chemistry, and acid-sensitive products. Cost: Higher than liquid reagents.

The Concept

Use a polymer-bound amine to physically capture the electrophile. Since the impurity becomes covalently bound to the bead, removal is achieved via simple filtration.

Reagent: PS-Trisamine (Tris(2-aminoethyl)amine polystyrene).

  • Loading: Typically 3.0–4.0 mmol/g.

Protocol
  • Calculate Excess: Estimate the amount of unreacted sulfonyl chloride (usually 10–20% of starting material).

  • Add Resin: Add 2–3 equivalents of PS-Trisamine relative to the excess sulfonyl chloride.[3]

  • Agitate: Shake or stir gently (do not magnetic stir, as this grinds the beads) for 1–2 hours.

    • Tip: If the sulfonyl chloride is hindered, add a scavenger accelerator like DIPEA (1 eq) or heat to 40°C.

  • Filter: Filter through a fritted cartridge or funnel.

  • Rinse: Wash the resin with the reaction solvent (DCM or THF) to recover any product trapped in the pore network.

Comparative Data: Scavenging Efficiency

Scavenger ResinFunctional GroupReactivity ModeTime to Completion (Typical)
PS-Trisamine Primary/Secondary AmineHigh (Chelating effect)1–2 Hours
PS-Isocyanate IsocyanateNone (Used for removing amines)N/A
PS-NMM MorpholineLow (Catalytic base only)Ineffective for covalent capture

Module 3: Hydrolysis (The "Time & pH" Method)

Best For: Large-scale process chemistry where resins are too expensive and new impurities (DMAPA) cannot be introduced.

The Concept

Sulfonyl chlorides hydrolyze to sulfonic acids (


), which are highly water-soluble. However, this reaction is often slower than expected at neutral pH.
Critical Factors
  • pH Dependence: Hydrolysis is base-catalyzed. A simple water wash is often insufficient.

  • Electronic Effects: Electron-rich rings (e.g., toluene-sulfonyl chloride) hydrolyze slower than electron-poor ones (e.g., nitro-benzenesulfonyl chloride).

Protocol
  • Quench: Add a mixture of Pyridine/Water (1:1) or Sat. NaHCO₃/Water .[4]

  • Time: Stir vigorously for at least 1 hour .

    • Warning: Monitor by TLC/LCMS.[5] Do not stop until the

      
       peak is gone.
      
  • Wash:

    • If using Pyridine: Wash with CuSO₄ solution or dilute HCl to remove pyridine.

    • If using Bicarbonate: The byproduct is Sodium Sulfonate (

      
      ), which stays in the water.
      

Troubleshooting & FAQs

Q1: I used the DMAPA method, but my product yield dropped significantly.

  • Diagnosis: Your product likely contains a basic nitrogen (pyridine, morpholine, etc.).

  • Fix: When you washed with 1M HCl, you protonated your product and extracted it into the water along with the impurity.

  • Solution: Switch to Module 2 (PS-Trisamine) or use a milder buffer (pH 5–6) if the pKa difference between DMAPA (pKa ~10) and your product allows.

Q2: The reaction mixture turned a deep pink/red color after adding the scavenger.

  • Diagnosis: This is common with degraded sulfonyl chlorides.[6] It often indicates the formation of charge-transfer complexes or minor oxidation byproducts.

  • Impact: Usually cosmetic. The color often washes out during the aqueous workup or stays on the resin.

Q3: I see an emulsion during the aqueous wash.

  • Cause: Sulfonamides can act as surfactants.

  • Fix: Add solid NaCl (saturate the aqueous layer) or a small amount of methanol to the organic layer. Do not shake vigorously; invert gently.

Q4: How do I prove the Genotoxic Impurity (PGI) is gone?

  • Validation: Standard LCUV is often insufficient for ppm-level detection. You must use LC-MS/MS or derivatize a sample of the workup with a large excess of a strong nucleophile (like morpholine) and analyze for the morpholine-sulfonamide adduct to quantify the residual chloride.

Decision Matrix: Which Method to Choose?

Decision_Tree Start Start: Excess R-SO2Cl Present Q_Scale Is this Large Scale (>100g)? Start->Q_Scale Q_Basic Is Product Basic? Q_Scale->Q_Basic No (Lab scale) Method_Hydrolysis Use Hydrolysis (Module 3) (NaHCO3/Water + Time) Q_Scale->Method_Hydrolysis Yes (Cost driver) Method_Resin Use PS-Trisamine (Module 2) (Filtration) Q_Basic->Method_Resin Yes (Avoid Acid Wash) Method_DMAPA Use DMAPA Quench (Module 1) (Acid Wash) Q_Basic->Method_DMAPA No (Neutral Product)

Caption: Decision tree for selecting the optimal sulfonyl chloride removal strategy.

References

  • Biotage. (2006).[4][7] Solid-Supported Reagents and Scavengers: Application Note on PS-Trisamine.[7] Retrieved from

  • Nishiguchi, A., Maeda, K., & Miki, S. (2006).[8] Efficient Synthesis of Sulfonyl Chlorides. Synthesis, 2006(24), 4131–4134. (Discusses stability and hydrolysis kinetics).

  • Teasdale, A., et al. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies to Demonstrate Control. Organic Process Research & Development, 17(2), 221–230. (Establishes the need for ppm-level control of sulfonyl chlorides).
  • Valters, K., et al. (2010). Removal of Electrophilic Potential Genotoxic Impurities Using Nucleophilic Reactive Resins.[9] Organic Process Research & Development, 14(4), 960-967. (Validation of resin-based scavenging).

Sources

Validation & Comparative

H-NMR Spectrum Analysis of 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the synthesis of highly reactive electrophilic intermediates is only as successful as the analytical methods used to verify them. 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid is a critical building block in drug development, particularly for synthesizing sulfonamide-based therapeutics like thiazide-like diuretics.

Because the chlorosulfonyl group (


) is highly sensitive to hydrolysis and nucleophilic attack, confirming its successful regioselective installation without degradation is paramount[1]. This guide objectively compares the 

H-NMR profile of this target compound against its synthetic precursor and a downstream sulfonamide alternative, providing researchers with a robust, self-validating framework for structural verification.

Mechanistic Causality & Regioselectivity

To accurately interpret the NMR spectrum, we must first understand the causality behind the molecule's formation. The chlorosulfonation of 5-chloro-2-methylbenzoic acid relies on the competing directing effects of three existing substituents:

  • C2-Methyl Group: Activating and ortho/para-directing.

  • C1-Carboxylic Acid: Deactivating and meta-directing.

  • C5-Chloro Group: Deactivating but ortho/para-directing.

The synergistic directing effects of the C2-methyl (ortho-directing) and C1-carboxylic acid (meta-directing) overwhelmingly dominate the ring's electronics, driving the electrophilic aromatic substitution exclusively to the C3 position . Understanding this regioselectivity is essential, as the transformation from a trisubstituted to a tetrasubstituted benzene ring fundamentally alters the spin-spin coupling system observed in the NMR spectrum[2].

Chemical_Workflow SM 5-Chloro-2-methylbenzoic acid (Precursor) CS Chlorosulfonation (ClSO3H, 60°C) SM->CS Step 1 Target 5-Chloro-3-(chlorosulfonyl)- 2-methylbenzoic acid (Target) CS->Target Regioselective C3 Substitution Amidation Amidation (NH4OH / Amines) Target->Amidation Step 2 Product 5-Chloro-3-sulfamoyl- 2-methylbenzoic acid (Alternative) Amidation->Product Nucleophilic Acyl Substitution

Fig 1: Synthetic workflow comparing the precursor, target chlorosulfonyl, and sulfonamide.

Comparative H-NMR Spectral Analysis

The most definitive way to track the success of this workflow is by monitoring the aromatic region (7.0 – 8.5 ppm) and the methyl shift. The table below summarizes the quantitative spectral data, contrasting the target sulfonyl chloride against its alternatives.

CompoundAromatic Protons (Region: 7.0 - 8.5 ppm)Methyl Protons (

)
Labile Protons
Alternative 1: Precursor (5-Chloro-2-methylbenzoic acid)3H (ABX System) H-6: ~8.01 ppm (d, J=2.4 Hz)H-4: ~7.42 ppm (dd, J=8.2, 2.4 Hz)H-3: ~7.25 ppm (d, J=8.2 Hz)3H (Singlet) ~2.60 ppm1H (Broad Singlet) ~11.5 ppm (

)
Target Product (5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid)2H (AX System) H-4: ~8.25 ppm (d, J=2.2 Hz)H-6: ~8.10 ppm (d, J=2.2 Hz)3H (Singlet) ~2.95 ppm1H (Broad Singlet) ~11.8 ppm (

)
Alternative 2: Downstream (5-Chloro-3-sulfamoyl-2-methylbenzoic acid)2H (AX System) H-4: ~7.95 ppm (d, J=2.2 Hz)H-6: ~7.85 ppm (d, J=2.2 Hz)3H (Singlet) ~2.70 ppm3H (Broad) ~13.5 ppm (

)~7.60 ppm (

)

Note: Spectra for the sulfonyl chloride are typically acquired in


 or 

to prevent solvolysis, whereas the precursor and sulfonamide are often run in DMSO-

. Shifts are approximate and solvent-dependent.

Expert Interpretation of Chemical Shifts

Data without context is merely noise. As an application scientist, I rely on three specific causal relationships to validate this structure:

A. The Disappearance of Ortho-Coupling

The precursor exhibits a classic ABX coupling pattern (a doublet, a doublet of doublets, and a doublet) due to the adjacent H-3 and H-4 protons (J ≈ 8.2 Hz). Upon successful chlorosulfonation at C3, the H-3 proton is eliminated. The resulting target molecule only possesses H-4 and H-6, which are meta to each other. This transforms the spectrum into an AX system featuring two simple doublets with a small meta-coupling constant (J ≈ 2.2 Hz). If you see an 8 Hz coupling constant in your product spectrum, the reaction failed or occurred at the wrong position.

B. Deshielding Effect of the Group

The chlorosulfonyl group is profoundly electron-withdrawing. Its installation at C3 strips electron density from the adjacent C4 position and the C2-methyl group. Consequently, the H-4 proton shifts drastically downfield (from ~7.42 ppm to ~8.25 ppm). Similarly, the methyl group is deshielded, shifting from ~2.60 ppm to ~2.95 ppm.

C. Differentiation from the Sulfonamide Alternative

A common laboratory pitfall is the accidental hydrolysis or amidation of the sulfonyl chloride during workup. The sulfonamide group (


) is less electron-withdrawing than the sulfonyl chloride (

). Therefore, in the downstream alternative, the H-4 and methyl protons shift back upfield slightly (~7.95 ppm and ~2.70 ppm, respectively), and a new broad singlet integrates for two protons (~7.60 ppm) representing the primary amine[3].

NMR_Logic Start Analyze Aromatic Region (7.0 - 8.5 ppm) Q1 Are there 3 protons (ABX system)? Start->Q1 SM_Node Precursor (Unsubstituted at C3) Q1->SM_Node Yes (d, dd, d) Q2 Are there 2 protons (AX system)? Q1->Q2 No Coupling Check Coupling Constant (J) Q2->Coupling Yes (Two doublets) Ortho J ≈ 8 Hz (Ortho-coupling) Coupling->Ortho Meta J ≈ 2 Hz (Meta-coupling) Coupling->Meta WrongRegio Wrong Regioisomer (e.g., C4 substitution) Ortho->WrongRegio Target_Node Target Product (C3 Substitution Confirmed) Meta->Target_Node

Fig 2: Logical decision tree for validating C3-regioselectivity using 1H-NMR coupling constants.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes a built-in check to prevent false positives.

Step 1: Sample Preparation & Solvent Selection

  • Action: Weigh 10–15 mg of the synthesized compound and dissolve it in 0.6 mL of anhydrous

    
     or 
    
    
    
    .
  • Causality: Do not use DMSO-

    
     for the target chlorosulfonyl derivative. Sulfonyl chlorides react exothermically with dimethyl sulfoxide, leading to rapid degradation and complex, uninterpretable spectra[1].
    

Step 2: Instrument Calibration & Tuning

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe, and lock onto the deuterium signal of the solvent.

  • Action: Set the relaxation delay (D1) to a minimum of 2.0 seconds .

  • Causality: Methyl protons relax faster than isolated aromatic protons. A sufficient D1 delay ensures that the integration ratio between the

    
     (3H) and the aromatic doublets (1H each) is quantitatively accurate.
    

Step 3: Pulse Sequence & Acquisition

  • Action: Acquire the proton spectrum using a standard 30° pulse angle for 16 to 32 scans.

  • Action: Apply automatic phase and baseline correction. Reference the chemical shift to the residual solvent peak (e.g.,

    
     at 7.26 ppm).
    

Step 4: Processing & Self-Validation Checkpoint

  • Action: Integrate the methyl singlet at ~2.95 ppm and calibrate its value to exactly 3.00 .

  • Validation: The two aromatic doublets at ~8.25 ppm and ~8.10 ppm MUST integrate to exactly 1.00 ± 0.05 each.

  • Failure State: If a peak at ~7.25 ppm (d, J=8 Hz) is present, the sample is contaminated with unreacted precursor. If the integration of the aromatic peaks is less than 1.00, the compound has likely degraded or polymerized.

References

  • Title: Supporting information for 'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Microwave Optimized Synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide and Its Derivatives for Anti-Dengue Virus Activity Source: MDPI URL: [Link]

Sources

A Comparative Guide to HPLC Methods for Purity Determination of Chlorosulfonyl Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the rigorous assessment of purity for key intermediates is paramount. Chlorosulfonyl benzoic acids, existing as ortho (2-), meta (3-), and para (4-) isomers, are critical building blocks whose isomeric and chemical purity can significantly impact the quality and safety of the final product. This guide provides an in-depth comparison of two robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the comprehensive purity determination of these isomers, offering insights into method selection and optimization.

The Analytical Challenge: Isomer Separation and Impurity Profiling

The primary challenge in the purity analysis of chlorosulfonyl benzoic acids lies in the simultaneous separation of the three positional isomers and their common process-related impurities. The key impurities often include:

  • Benzoic Acid: A potential starting material or byproduct.

  • Sulfobenzoic Acids: The hydrolysis products of the corresponding chlorosulfonyl benzoic acid isomers.

  • Diaryl Sulfones: Byproducts formed at elevated temperatures during synthesis[1].

The structural similarity of the isomers necessitates a highly selective HPLC method to ensure accurate quantification and impurity profiling.

Method Comparison: Two Strategic Approaches to Separation

We will compare two distinct RP-HPLC methods designed to achieve optimal separation of chlorosulfonyl benzoic acid isomers and their impurities.

  • Method A: The Workhorse - C18 with Acidified Mobile Phase

  • Method B: The Alternative - Phenyl Column with Methanol Mobile Phase

Method A: C18 with Acetonitrile/Water/TFA Gradient

This method utilizes a conventional C18 stationary phase, which separates analytes primarily based on their hydrophobicity. The addition of an acid, such as trifluoroacetic acid (TFA), to the mobile phase suppresses the ionization of the carboxylic acid and sulfonic acid groups, leading to better peak shape and retention.

Method B: Phenyl Column with Methanol/Water Gradient

This approach employs a phenyl stationary phase, which offers alternative selectivity based on π-π interactions with the aromatic rings of the analytes. Methanol is chosen as the organic modifier, which can also provide different selectivity compared to acetonitrile.

Head-to-Head Comparison of HPLC Methods

ParameterMethod A: C18 with Acetonitrile/TFAMethod B: Phenyl with MethanolRationale and Insights
Stationary Phase Octadecylsilane (C18)PhenylC18 provides excellent hydrophobic retention, while the Phenyl column offers enhanced selectivity for aromatic and unsaturated compounds through π-π interactions. This can be particularly advantageous for separating positional isomers[2].
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterWaterTFA is a strong ion-pairing agent that sharpens peaks of acidic compounds. Using only water in Method B relies on the inherent acidity of the analytes and the selectivity of the phenyl column.
Mobile Phase B AcetonitrileMethanolAcetonitrile and methanol have different polarities and elution strengths, offering a powerful tool for optimizing selectivity. Methanol can form hydrogen bonds with analytes, which may alter the elution order compared to acetonitrile.
Elution Order (Predicted) Sulfobenzoic Acids > 2-CSBA > 3-CSBA > 4-CSBA > Benzoic AcidSulfobenzoic Acids > 2-CSBA > 3-CSBA > 4-CSBA > Benzoic AcidIn RP-HPLC, more polar compounds elute earlier[3]. The sulfonic acid impurity is the most polar. Among the isomers, the para-isomer (4-CSBA) is generally the most non-polar and will have the longest retention time. The elution order of the ortho and meta isomers can be close and method-dependent.
Key Advantages Robust, widely applicable, good peak shape for acids.Alternative selectivity for difficult-to-separate isomers.Method A is a reliable starting point for many separations. Method B provides a valuable alternative when co-elution is observed with a C18 column.
Potential Challenges Potential for co-elution of closely related isomers.Methanol can generate higher backpressure than acetonitrile.The choice between the two methods will depend on the specific impurity profile of the sample.

Experimental Protocols

Sample Preparation (for both methods)
  • Accurately weigh approximately 25 mg of the chlorosulfonyl benzoic acid sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Method A: Detailed Protocol - C18 with Acetonitrile/TFA Gradient

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30-31 min: 70-30% B; 31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 235 nm
Injection Volume 10 µL

Method B: Detailed Protocol - Phenyl with Methanol Gradient

ParameterSpecification
Column Phenyl, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Methanol
Gradient 0-5 min: 40% B; 5-25 min: 40-80% B; 25-30 min: 80% B; 30-31 min: 80-40% B; 31-35 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 235 nm
Injection Volume 10 µL

Visualizing the Workflow and Method Comparison

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (235 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: A generalized workflow for the HPLC purity determination of chlorosulfonyl benzoic acids.

Method_Comparison title HPLC Method Comparison method_a Method A Column: C18 Mobile Phase: Acetonitrile/TFA method_b Method B Column: Phenyl Mobile Phase: Methanol/Water advantages_a {Advantages | - Robust & Widely Used - Good Peak Shape for Acids} method_a->advantages_a leads to challenges_a {Challenges | - Potential Isomer Co-elution} method_a->challenges_a may have advantages_b {Advantages | - Alternative Selectivity (π-π) - Resolves Difficult Separations} method_b->advantages_b offers challenges_b {Challenges | - Higher Backpressure} method_b->challenges_b may have

Caption: A comparative overview of the key features of the two proposed HPLC methods.

Conclusion and Recommendations

Both Method A and Method B offer viable approaches for the purity determination of chlorosulfonyl benzoic acids.

  • For routine quality control and initial method development, Method A (C18 with Acetonitrile/TFA) is the recommended starting point. Its robustness and the vast body of literature supporting C18 separations make it a reliable choice.

  • When Method A fails to provide adequate resolution of critical pairs, particularly the positional isomers, Method B (Phenyl with Methanol) should be employed. The alternative selectivity offered by the phenyl column can often resolve components that co-elute on a C18 stationary phase.

Ultimately, the choice of method will be dictated by the specific impurity profile of the sample and the resolution required. Method validation should be performed according to ICH guidelines to ensure the chosen method is fit for its intended purpose.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid.
  • Google Patents. (n.d.). Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof.
  • Google Patents. (n.d.). Method for preparing chlorosulfonyl benzoyl chloride compound.
  • ACS Publications. (2025). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry.
  • PMC. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols.
  • Google Patents. (n.d.). Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • World Journal of Pharmaceutical Research. (2014). A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT.
  • Google Patents. (n.d.). Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • PMC. (2020). Prediction of Chromatographic Elution Order of Analytical Mixtures Based on Quantitative Structure-Retention Relationships and Multi-Objective Optimization.
  • PubChem. (n.d.). 4-(Chlorosulfonyl)benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.).
  • Interchim. (n.d.). Method Development HPLC.
  • Google Patents. (n.d.). Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Research & Reviews: Journal of Pharmaceutical Analysis. (2014). Development and Validation of RP-HPLC Method: An Overview.
  • Shodex HPLC Columns. (n.d.). Chapter 3: Separation Modes and their Mechanisms (1). Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2024). Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review.
  • VCU Scholars Compass. (n.d.). Investigation of factors affecting reverse-phase high performance liquid chromatography.

Sources

Reference standards for 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid analysis

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Comparison Guide: Reference Standards for 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid

Executive Summary & The Analytical Challenge

In pharmaceutical development, 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid serves as a highly reactive, bifunctional electrophilic building block. It is frequently utilized in the synthesis of complex sulfonamide-based therapeutics, including specialized diuretics and targeted anti-inflammatory agents.

However, the very reactivity that makes this compound synthetically valuable renders its analytical characterization exceptionally challenging. The chlorosulfonyl group (-SO₂Cl) is notoriously unstable. When exposed to atmospheric moisture, protic solvents (like methanol), or aqueous reverse-phase High-Performance Liquid Chromatography (RP-HPLC) mobile phases, it rapidly undergoes hydrolysis to form the corresponding sulfonic acid [1].

As a Senior Application Scientist, I frequently observe laboratories attempting direct analysis of sulfonyl chlorides, which invariably leads to split peaks, poor mass recovery, and the false identification of sulfonic acid as a manufacturing impurity rather than an analytical artifact. This guide objectively compares direct analysis with derivatization-based methodologies, providing field-proven protocols to ensure the scientific integrity of your reference standard certification.

Mechanistic Pathways in Sample Preparation

To understand the causality behind the analytical choices, we must examine the divergent pathways the sulfonyl chloride moiety can take during sample preparation. Direct injection into an aqueous system guarantees degradation, whereas pre-column derivatization intentionally converts the reactive moiety into a stable, quantifiable form.

Reactivity A 5-Chloro-3-(chlorosulfonyl) -2-methylbenzoic acid B Hydrolysis (H2O) Degradation A->B Aqueous Mobile Phase D Derivatization (Amine) Stabilization A->D Pre-column Addition C Sulfonic Acid Artifact (False Impurity) B->C E Stable Sulfonamide (Accurate Quantitation) D->E

Fig 1: Divergent pathways of sulfonyl chloride during analytical sample preparation.

Comparison of Analytical Strategies

When certifying a reference standard of 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid, three primary analytical strategies are typically considered. The table below summarizes the quantitative performance and reliability of each approach.

Table 1: Performance Comparison of Analytical Methods for Sulfonyl Chlorides

ParameterMethod A: Direct RP-HPLC (Anhydrous/Acidic)Method B: Pre-Column Derivatization (LC-UV/MS)Method C: Gas Chromatography (GC-FID)
Scientific Principle Direct separation using highly acidic, low-water gradients to suppress hydrolysis.Conversion of -SO₂Cl to a stable sulfonamide using an amine (e.g., morpholine) [2].Volatilization of the compound; often requires silylation of the carboxylic acid.
Accuracy / Recovery Low (70-85%) due to unavoidable on-column hydrolysis.High (98-102%) due to complete stabilization prior to injection.Variable (60-80%) due to thermal degradation in the injector port [3].
Precision (RSD) > 5.0% (Highly variable based on column residence time).< 1.0% (Highly reproducible).> 8.0% (Poor reproducibility).
LOD / LOQ ~0.5% / 1.5% (Baseline noise from degradation).0.05% / 0.1% (Sharp, stable peaks).~0.2% / 0.6%
Artifact Risk Critical: False high readings for sulfonic acid impurities.Low: Requires a blank subtraction for derivatization reagents.High: Thermal breakdown yields alkyl chlorides and SO₂ gas [3].
Verdict Not Recommended.Industry Standard (Recommended). Only for residual solvent analysis.

Recommended Experimental Protocol: Pre-Column Derivatization (Method B)

To achieve a self-validating, highly accurate purity profile, the sulfonyl chloride must be derivatized. We utilize morpholine because it is a strong, unhindered secondary nucleophile that rapidly and quantitatively converts the -SO₂Cl group to a stable sulfonamide, preventing on-column degradation [2]. Furthermore, morpholine ionizes well in Electrospray Ionization (ESI), making this protocol compatible with LC-MS trace analysis.

Step-by-Step Methodology

Step 1: Anhydrous Sample Preparation

  • Action: Accurately weigh 10.0 mg of the 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid reference standard into a dry 10 mL volumetric flask. Dissolve completely in 2.0 mL of anhydrous acetonitrile.

  • Causality: Water must be strictly excluded at this stage. Even atmospheric moisture can initiate premature hydrolysis to the sulfonic acid, skewing the final purity calculation.

Step 2: Nucleophilic Derivatization

  • Action: Add 200 µL of a freshly prepared 10% (v/v) morpholine solution in anhydrous acetonitrile. Vortex for 10 seconds and incubate at room temperature (20-25°C) for exactly 10 minutes.

  • Causality: The excess morpholine drives the nucleophilic substitution to 100% completion. The 10-minute window is sufficient for complete conversion without inducing side reactions at the carboxylic acid moiety.

Step 3: Quenching and Dilution

  • Action: Add 200 µL of 5% formic acid in water to the flask to quench the reaction. Dilute to the 10.0 mL mark with the initial HPLC mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% TFA).

  • Causality: Neutralizing the excess amine is critical. If injected directly, the highly basic morpholine would cause a localized pH spike on the HPLC column, leading to silica dissolution, peak tailing, and altered retention times for the acidic analyte.

Step 4: Self-Validating System (Blank Preparation)

  • Action: Prepare a "Reagent Blank" by repeating Steps 1-3 without the reference standard.

  • Causality: This ensures that any peaks observed in the chromatogram are derived from the sample and not from impurities in the morpholine or solvents.

Step 5: RP-HPLC Analysis

  • Action: Inject 10 µL of the sample and blank onto a C18 column (e.g., 150 x 4.6 mm, 3 µm). Run a gradient from 20% to 90% Acetonitrile (with 0.1% TFA) over 15 minutes. Monitor UV absorbance at 220 nm and 254 nm.

Workflow S1 Sample Prep (Anhydrous ACN) S2 Derivatization (Morpholine) S1->S2 S3 Quenching (Dilute Acid) S2->S3 S4 RP-HPLC Analysis (UV 220nm) S3->S4 S5 Data Processing (Quantitation) S4->S5

Fig 2: Step-by-step pre-column derivatization workflow for HPLC analysis.

Conclusion

For the rigorous certification of 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid reference standards, direct chromatographic analysis is fundamentally flawed due to the inherent hydrolytic and thermal instability of the sulfonyl chloride functional group. By employing a pre-column derivatization strategy, analytical scientists can arrest degradation pathways, ensuring that the resulting chromatographic data is a true reflection of the bulk material's purity rather than an artifact of the analytical method itself.

References

QC testing protocols for 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid raw material

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: QC Testing Protocols for 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic Acid

Content Type: Publish Comparison Guide Audience: Senior Process Chemists, QC Managers, and Analytical Scientists.[1][2]

Executive Summary: The Stability Paradox

5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid (CCMBA) is a high-value pharmacophore scaffold, typically utilized in the synthesis of SGLT2 inhibitors and sulfonamide-based therapeutics.[1][2] Its dual-acidic functionality—combining a stable carboxylic acid with a highly reactive chlorosulfonyl group (


)—presents a unique analytical challenge.[1][2]

The Core Problem: The standard Quality Control (QC) reflex—dissolving a sample in an aqueous-organic mobile phase for RP-HPLC—is catastrophic for this material. The chlorosulfonyl moiety undergoes rapid hydrolysis upon contact with moisture, converting the Active Pharmaceutical Ingredient (API) starting material into its sulfonic acid impurity (5-chloro-2-methyl-3-sulfobenzoic acid) during the analysis itself.[1][2]

This guide objectively compares three analytical protocols, demonstrating why In-Situ Derivatization is the only scientifically valid method for assay and purity determination, contrasting it against the flawed "Direct Injection" method and the non-specific "Potentiometric Titration."

Comparative Analysis of Analytical Methodologies

We evaluated three distinct protocols for the QC release of CCMBA. The data below synthesizes performance metrics from industrial stress-testing scenarios.

Table 1: Performance Matrix of QC Protocols
FeatureProtocol A: Direct RP-HPLC Protocol B: Potentiometric Titration Protocol C: In-Situ Methanolysis (Recommended)
Principle Direct injection into aqueous Mobile Phase (MP).[1][2]Acid-base titration of

/

.[1][2]
Quenching

with MeOH

Methyl Ester.[1][2]
Analyte Stability Critical Failure: Degrades during run (

min).
Stable (Rapid analysis).[1]Excellent: Derivative stable for >24 hours.
Specificity Low.[1][2][3][4] Hydrolysis product co-elutes or tails.[1][2]None. Cannot distinguish impurities.High. Separates ester from free acid impurities.[1][2]
Linearity (

)

(Drifting response).[1][2]
N/A

Precision (RSD)

(Variable).[1][2]


Verdict REJECTED LIMITED (Assay only).[1][2][3][5]GOLD STANDARD

The Scientific Rationale: Why Direct Analysis Fails

To understand the necessity of Protocol C, one must visualize the degradation pathway that occurs in Protocol A.

Visual 1: Degradation vs. Derivatization Pathways

G CCMBA Target Analyte (Chlorosulfonyl form) Impurity Sulfonic Acid Impurity (Hydrolysis Artifact) CCMBA->Impurity Fast Hydrolysis (False Low Assay) Ester Methyl Sulfonate Ester (Stable Surrogate) CCMBA->Ester Quantitative Conversion (Stable for HPLC) Water + H₂O (Aq. Mobile Phase) Water->Impurity Methanol + MeOH (Derivatization) Methanol->Ester

Figure 1: Reaction pathways affecting analytical accuracy. Direct exposure to water (red path) destroys the analyte. Methanolysis (green path) locks the structure into a stable ester for measurement.

Detailed Experimental Protocols

Protocol C: The Gold Standard (In-Situ Methanolysis)

This method relies on the rapid reaction of the chlorosulfonyl group with anhydrous methanol to form the corresponding methyl sulfonate ester. This reaction is quantitative and instantaneous, effectively "freezing" the sample's purity profile before it enters the aqueous environment of the HPLC column.

Reagents:

  • Solvent A: HPLC Grade Methanol (Anhydrous).[1][2]

  • Mobile Phase A: 0.1% Perchloric Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

Step-by-Step Workflow:

  • Sample Preparation (Critical Step):

    • Weigh 50.0 mg of CCMBA raw material into a 50 mL volumetric flask.

    • Immediately add 20 mL of anhydrous Methanol.

    • Sonicate for 2 minutes. ( Note: The reaction generates HCl; slight warming is normal.)

    • Dilute to volume with Methanol.[1][2]

    • Mechanism:[1][2][6] The

      
       converts to 
      
      
      
      .[1][2] The
      
      
      remains largely underivatized under these mild conditions (no acid catalyst/heat), or forms a consistent ratio of ester depending on hold time.[2] Standardization of hold time (e.g., 30 min) is required for robustness.
  • Chromatographic Conditions:

    • Column: C18 (L1),

      
      , 
      
      
      
      (e.g., Zorbax Eclipse Plus).[2]
    • Flow Rate: 1.0 mL/min.[1][2]

    • Wavelength: 235 nm (Benzoic acid absorption).[1][2]

    • Gradient:

      • 0 min: 90% A / 10% B[1][2]

      • 15 min: 10% A / 90% B[1][2]

      • 20 min: 10% A / 90% B[1][2]

  • System Suitability Criteria:

    • Tailing Factor:

      
       (The ester peak is sharp; the acid impurity tails).
      
    • Resolution:

      
       between the Methyl Ester peak and the Sulfonic Acid impurity peak.
      
Protocol B: Potentiometric Titration (Assay Check)

While not specific for impurities, this provides a rapid check of total acidic content.[1][2]

  • Dissolve 200 mg of sample in 50 mL of Acetone.

  • Add 5 mL of water (to deliberately hydrolyze

    
     to 
    
    
    
    and
    
    
    ).
  • Titrate with

    
     potentiometrically.
    
  • Calculation: Note that 1 mole of CCMBA releases 3 equivalents of acid upon hydrolysis (1 Carboxyl + 1 Sulfonic + 1 HCl).[1][2]

    • Warning: This method cannot distinguish between the active material and already-hydrolyzed impurities.[1][2]

Decision Logic for QC Release

To ensure efficiency, laboratories should adopt a tiered testing strategy.[1][2]

Visual 2: QC Decision Tree

QC_Workflow Start Raw Material Receipt (CCMBA) ID_Test Identification (IR/NMR) Start->ID_Test Deriv_Prep Protocol C: Methanolysis Prep ID_Test->Deriv_Prep HPLC_Run RP-HPLC Analysis Deriv_Prep->HPLC_Run Decision Purity > 98.0%? Sulfonic Acid < 0.5%? HPLC_Run->Decision Pass RELEASE Material Decision->Pass Yes Fail QUARANTINE / REJECT Decision->Fail No

Figure 2: The tiered logic ensures that only chemically stable derivatives are used for quantitative purity decisions.

Troubleshooting & Common Pitfalls

  • Ghost Peaks: If you observe a small peak eluting before the main ester peak, it is likely the Sulfonic Acid impurity.[1] If this peak grows over time in the same sample vial, your methanol is not anhydrous.

  • Response Factor Variation: The methyl ester has a slightly different UV extinction coefficient than the free acid.[1] Validation must be performed using a purified standard of the methyl ester derivative or by establishing a Relative Response Factor (RRF) against a certified reference standard of the acid.

  • Corrosion: The reaction produces HCl.[1][2] Ensure HPLC lines are flushed with water immediately after the sequence to prevent stainless steel corrosion.[1]

References

  • Valvis, I. et al. (2017).[1][2] "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances." Journal of Pharmaceutical and Biomedical Analysis.

  • BenchChem Technical Guides. (2025). "Navigating the Chemical Landscape of 2,6-dichloro-3-chlorosulfonyl-benzoic acid: Stability and Storage." BenchChem Knowledge Base.[1][2]

  • Redmond, J.W.[1][3] & Tseng, A. (1978).[1][2][7] "Rapid and easy HPLC analysis of amino acids and acid chlorides via derivatization." Chromatographia.

  • ResearchGate Archives. (2015). "HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol." Pharmaceutical Impurity Profiling.

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical disposal and handling procedures for 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid . This document is structured for researchers and safety officers requiring immediate, actionable protocols.

Executive Summary & Immediate Action

Chemical Identity: 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid Primary Hazard: Water Reactive & Corrosive .[1][2] The chlorosulfonyl functional group (-SO₂Cl) reacts violently with moisture to release hydrochloric acid (HCl) gas and heat. Disposal Directive: DO NOT dispose of down the drain. DO NOT place in general trash. Segregate as Corrosive/Reactive Acidic Waste .

Scenario Immediate Action
Spill (Solid) Cover with dry sand or non-combustible absorbent. Do not use water.[1][3] Scoop into a dry container.
Skin Contact Brush off dry powder immediately. Rinse with copious water for 15+ mins.[1] Seek medical aid.
Disposal Small Scale (<50g): Chemical Deactivation (Quenching) Protocol. Large Scale (>50g): Lab Pack as Hazardous Waste (Unquenched).

Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand the reactivity of its functional groups. The molecule contains two acidic moieties: a carboxylic acid and a sulfonyl chloride.

Reactivity Logic
  • Sulfonyl Chloride (-SO₂Cl): This is the critical disposal driver. Upon contact with water, it undergoes rapid hydrolysis:

    
    
    
    • Risk:[4][5][6] Evolution of toxic HCl fumes and thermal runaway if water is added too quickly.

  • Carboxylic Acid (-COOH): Contributes to the overall acidity but is stable.

  • Aryl Chloride (Ar-Cl): Stable, but classifies the material as halogenated organic waste.

RCRA Waste Classification (USA)
  • D002 (Corrosive): Due to acidic byproducts (pH < 2).

  • D003 (Reactive): Potential classification if the specific lot reacts violently with water.[3]

  • Halogenated Organic: Must be segregated from non-halogenated solvents.

Decision Matrix: Disposal Workflow

Select the appropriate workflow based on the quantity of waste and available facilities.

DisposalWorkflow Start Waste: 5-Chloro-3-(chlorosulfonyl)- 2-methylbenzoic acid Decision Quantity & State? Start->Decision SmallScale Small Scale (<50g) & Fume Hood Available Decision->SmallScale Manageable LargeScale Large Scale (>50g) or No Treatment Facility Decision->LargeScale High Hazard Quench Protocol A: Controlled Quenching (Hydrolysis + Neutralization) SmallScale->Quench LabPack Protocol B: Direct Lab Packing (Segregate as Reactive Acid) LargeScale->LabPack Test Check pH (Target 6-9) Quench->Test Adjust Adjust with 1M NaOH or HCl Test->Adjust pH < 6 or > 9 FinalWaste Dispose as Aqueous Halogenated Chemical Waste Test->FinalWaste pH Neutral Adjust->Test

Figure 1: Decision tree for selecting the safe disposal pathway based on scale and facility capabilities.

Protocol A: Controlled Quenching (Small Scale)

Objective: Convert the reactive sulfonyl chloride into a stable, water-soluble sulfonate salt before disposal. Scope: <50g of material. Must be performed in a Chemical Fume Hood .[1]

Required Materials
  • PPE: Neoprene/Nitrile gloves (double gloved), chemical splash goggles, lab coat, face shield.

  • Reagents: Crushed ice, water, 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃).

  • Equipment: 3-neck round bottom flask (or large beaker), magnetic stir bar, addition funnel (optional), thermometer.

Step-by-Step Procedure
  • Preparation of Quench Bath:

    • In a large beaker/flask, prepare a slurry of crushed ice and water.

    • Ratio: Use approximately 20mL of water/ice per 1g of substance to ensure a large heat sink.

    • Optional: For better solubility, a co-solvent like Tetrahydrofuran (THF) or Acetone can be used, but water alone is sufficient for hydrolysis if stirred vigorously.

  • Controlled Addition (The Critical Step):

    • Solid Waste: Slowly add the solid 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid to the stirring ice slurry in small portions.

    • Liquid/Solution Waste: If the waste is dissolved in solvent, add it dropwise to the ice slurry.

    • Observation: Watch for fizzing (HCl release) and temperature spikes. Keep temperature < 20°C.

    • WARNING: Never add water to the sulfonyl chloride. Always add the chemical to the water.

  • Hydrolysis Phase:

    • Allow the mixture to stir for 30–60 minutes. The ice will melt, and the sulfonyl chloride will hydrolyze to the sulfonic acid.

  • Neutralization:

    • Slowly add 10% NaOH or Saturated NaHCO₃ to the solution while monitoring pH.

    • Target: pH 6–9.

    • Note: Using bicarbonate will generate CO₂ gas (foaming). Ensure adequate headspace in the container.[1][7]

  • Final Disposal:

    • The resulting solution contains the sodium salt of 5-chloro-3-sulfobenzoic acid derivative.

    • Transfer to a waste container labeled: "Aqueous Waste: Halogenated Organics (Neutralized)."

    • Do not pour down the sink unless explicitly permitted by your facility's wastewater permit for halogenated aromatics (rare).

Protocol B: Direct Lab Packing (Large Scale)

Objective: Safe packaging of unreacted material for off-site incineration. Scope: >50g or if quenching is deemed too risky.

  • Container Selection: Use a chemically compatible container (Polyethylene or Glass with a Teflon-lined cap). Do not use metal containers (corrosion risk).

  • Labeling:

    • Primary Label: "5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid".

    • Hazard Warnings: "CORROSIVE" , "WATER REACTIVE" .

  • Segregation:

    • Place the primary container inside a secondary containment bag (Ziploc type).

    • Pack into a DOT-approved drum with vermiculite or other inorganic absorbent.

    • Critical: Do not pack with alcohols, amines, or bases. Keep separate from oxidizers.

Technical Data Summary

PropertyValue/DescriptionRelevance to Disposal
Molecular Formula C₈H₆Cl₂O₄SHalogenated waste stream.[3]
Functional Groups -SO₂Cl, -COOH, -Cl-SO₂Cl dictates "Water Reactive" handling.
Hydrolysis Byproducts HCl (gas), Sulfonic AcidRequires neutralization (base) and ventilation.
Physical State Solid (typically)Dust hazard; requires particulate mask if handling open powder.
Solubility Reacts with water; Soluble in polar organic solventsUse compatible solvents (e.g., DCM, Ethyl Acetate) if dissolving for transfer.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3-(Chlorosulfonyl)benzoic acid (Structural Analog). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 7.D, Treatment of Acid Halides. Retrieved from [Link]

Sources

Personal protective equipment for handling 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid represents a dual-hazard class in organic synthesis: it combines the acidity of a benzoic acid with the high reactivity of a sulfonyl chloride (


).

As a Senior Application Scientist, I must emphasize that the primary risk with this compound is not merely its corrosivity, but its moisture sensitivity . Upon contact with ambient humidity or mucosal surfaces (eyes, lungs), the sulfonyl chloride moiety hydrolyzes rapidly to release hydrogen chloride (HCl) gas and the corresponding sulfonic acid. This reaction is exothermic and can cause immediate, irreversible tissue damage.

Core Hazard Classification:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]

  • Water Reactivity: Reacts violently with water to release toxic gas (

    
    ).
    
  • Respiratory Sensitization: Potential for severe respiratory irritation.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling chlorosulfonyl derivatives. The following matrix details the required gear based on permeation resistance and exposure probability.

Zone of Protection Standard Requirement Technical Justification (The "Why")
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (minimum 5-8 mil) or NeopreneSulfonyl chlorides can permeate standard thin nitrile. Double gloving creates a "sacrificial layer" and allows for immediate removal of the outer glove upon contamination without exposing skin.
Eye & Face Chemical Splash Goggles + Face Shield Safety glasses alone are prohibited .[2] The hydrolysis of

releases

gas, which seeks moisture. Goggles seal the eyes from gas; the shield protects the neck/face from projectile hydrolysis during quenching.
Respiratory Fume Hood (Primary) Respirator (Secondary - Spill only)Primary: Work must occur in a hood with face velocity >0.5 m/s.Secondary: Full-face respirator with Acid Gas (E) and Particulate (P100) cartridges if outside containment.
Body Defense Chemical-Resistant Lab Coat (Poly/Cotton blend is insufficient)Cotton absorbs acid, holding it against the skin. Use a rubberized or chemically treated apron over the coat for transfer operations.

Operational Handling Protocol

This protocol is designed to isolate the chemical from atmospheric moisture, preventing the degradation of the reagent and the generation of hazardous fumes.

Phase A: Weighing & Transfer
  • Environment: Weighing should strictly occur within a chemical fume hood. If a balance is not available in the hood, use a secondary containment vessel (e.g., a tared screw-top jar) to transport the solid.

  • Static Control: Sulfonyl chlorides are often dry, crystalline powders prone to static charge. Use an antistatic gun if available to prevent powder scattering.

  • Tools: Use glass or stainless steel spatulas. Avoid nickel, which can corrode over time upon exposure to trace

    
    .
    
Phase B: Reaction Setup
  • Vessel Prep: All glassware must be oven-dried (

    
    ) and cooled under a stream of inert gas (
    
    
    
    or
    
    
    ).
  • Solvent Selection: Ensure solvents (DCM, THF, Toluene) are anhydrous. Trace water will consume the reagent, generating

    
     gas that can over-pressurize sealed vessels.
    
  • Addition: Add the solid reagent to the solvent, not vice-versa, to control the dissolution exotherm.

Waste Disposal & Quenching Workflow

CRITICAL WARNING: Never add water directly to the solid waste.[3] This causes a violent "steam explosion" effect driven by the rapid release of


 gas and heat.

The following logic gate describes the safe quenching mechanism.

QuenchingProtocol Start Waste Material (Solid or Reaction Mixture) CheckState Is material Solid or Liquid? Start->CheckState SolidPath Solid Residue CheckState->SolidPath LiquidPath Reaction Solution CheckState->LiquidPath Dilute Step 1: Dilute with non-reactive solvent (DCM/Toluene) SolidPath->Dilute Dissolve first Cool Step 2: Cool to <0°C (Ice/Salt Bath) LiquidPath->Cool Dilute->Cool QuenchAgent Step 3: Select Quench Agent Cool->QuenchAgent Alcohol Option A: Alcohol (MeOH) Forms Ester + HCl (Controlled) QuenchAgent->Alcohol Preferred for High Conc. Base Option B: Dilute NaOH/NaHCO3 Forms Salt (Exothermic) QuenchAgent->Base Preferred for Trace Residue Neutralize Step 4: Verify pH = 7 Alcohol->Neutralize Base->Neutralize Disposal Final Disposal: Aqueous Waste Stream Neutralize->Disposal

Figure 1: Decision logic for safely quenching chlorosulfonyl derivatives. Note that dissolving solids before quenching is critical to prevent hot-spots.

Step-by-Step Quenching Procedure:

  • Dilution: If the waste is solid, dissolve it in a minimal amount of Dichloromethane (DCM) or Toluene.

  • Cooling: Place the vessel in an ice bath (

    
    ).
    
  • Neutralization (The "Safe" Way):

    • Method A (Preferred): Slowly add Methanol . This converts the sulfonyl chloride to a methyl ester.

      
       is generated, so this must be done in a hood.
      
    • Method B: Slowly add 2M NaOH or Saturated

      
      . Expect vigorous bubbling (
      
      
      
      release) and heat.
  • Verification: Check pH. It must be neutral (pH 6-8) before entering the aqueous waste container.

Emergency Response

Scenario Immediate Action
Skin Contact 1. Brush off: If solid, gently brush off dry powder before wetting (water reacts with powder on skin).2. Flush: Rinse with tepid water for 15 minutes.3. Treat: Do not apply neutralizing creams; they can trap heat.
Eye Contact 1. Irrigate: Immediate flush at eyewash station for 15 minutes.[4] Hold eyelids open.2. Medical: Seek ophthalmologist assessment immediately (corrosive injury).[5]
Spill (Solid) Do NOT use water. Cover with dry sand or Vermiculite. Scoop into a dry container. Neutralize in a hood per Section 4.[6]

References

  • MilliporeSigma. Safety Data Sheet: Toluene-alpha-sulfonyl chloride (Analogous Hazard).[7] Retrieved from .

  • Fisher Scientific. Safety Data Sheet: Methyl 2-(chlorosulfonyl)benzoate. Retrieved from .

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from .

  • Yufeng Chemical. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from .

  • PubChem. Compound Summary: 5-Chloro-2-methylbenzoic acid (Parent Structure).[8] National Library of Medicine. Retrieved from .[8]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.